1,3-bis(4-ethoxyphenyl)urea vs Dulcin structural differences
This guide provides a rigorous technical comparison between Dulcin (4-ethoxyphenylurea) and its primary synthetic impurity/analog, 1,3-bis(4-ethoxyphenyl)urea . It is designed for researchers requiring precise structural...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison between Dulcin (4-ethoxyphenylurea) and its primary synthetic impurity/analog, 1,3-bis(4-ethoxyphenyl)urea . It is designed for researchers requiring precise structural elucidation, impurity profiling, and toxicological context.
Structural Elucidation, Synthesis Pathways, and Impurity Profiling
Executive Summary
In the synthesis of 4-ethoxyphenylurea (Dulcin)—a historically significant but now banned artificial sweetener—the formation of the symmetric byproduct 1,3-bis(4-ethoxyphenyl)urea is the primary yield-limiting side reaction. Distinguishing these two species is critical not only for historical chemical forensics but also for modern medicinal chemistry where urea linkages are common pharmacophores.
This guide delineates the physicochemical and spectroscopic differences between the mono-substituted (Dulcin) and di-substituted (Bis-urea) analogs, providing a self-validating protocol for their identification and separation.
Chemical Identity & Physicochemical Properties
The fundamental difference lies in symmetry and hydrogen-bonding capability. Dulcin is asymmetric with a primary amine terminus, whereas the bis-analog is symmetric with significantly reduced solubility due to enhanced intermolecular
Application Note: The drastic solubility difference is the basis for purification. Recrystallization of crude Dulcin from boiling water leaves the bis-compound as an insoluble solid which must be filtered off hot.
Synthesis & Mechanistic Divergence
The formation of the bis-compound is a classic example of competitive nucleophilic attack . In the standard synthesis involving p-phenetidine and urea (or cyanate), the intermediate isocyanate is the branch point.
Reaction Pathway Diagram
Caption: Mechanistic bifurcation. The bis-urea forms when the highly reactive isocyanate intermediate is intercepted by unreacted p-phenetidine instead of ammonia.
Critical Control Point: To minimize the bis-impurity, a large excess of urea (ammonia source) is maintained, and the reaction time is strictly controlled. Prolonged reflux promotes transamidation, converting Dulcin back into the thermodynamically stable bis-urea.
Spectroscopic Identification Protocol
Distinguishing these two compounds relies on observing the loss of the NH
group and the restoration of symmetry in the bis-compound.
Primary Indicator: The disappearance of the upfield NH singlet confirms bis-substitution.
Aromatic
~6.8–7.3 (AA'BB')
~6.8–7.4 (AA'BB')
Both show para-substitution patterns, but Bis-urea is strictly symmetric (equivalent rings).
Ethoxy (-CH-)
~3.95 (q)
~3.95 (q)
Identical chemical shift; integration doubles relative to the molecule, but ratio to aromatic H remains constant.
B. Mass Spectrometry (LC-MS)
Dulcin: [M+H]
= 181.1 m/z.
Bis-Compound: [M+H]
= 301.4 m/z.
Fragmentation: Dulcin typically loses NH
(17 Da) or the ethoxy group. The bis-compound often fragments to the isocyanate cation (m/z ~163) and the aniline neutral.
Analytical Separation (HPLC Method)
Because the bis-compound is significantly more lipophilic (two aromatic rings vs. one), it is easily separated using reverse-phase chromatography.
Method Parameters:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV @ 245 nm (Isosbestic point for phenyl rings).
Elution Order:
Dulcin (RT ~4-5 min): Polar urea headgroup interacts with water.
Bis-Impurity (RT ~10-12 min): Hydrophobic symmetric core retains strongly on C18.
Toxicology & Biological Context
While Dulcin was banned due to chronic toxicity, understanding the bis-analog is relevant for "read-across" safety assessments in drug discovery.
Dulcin (Toxicity): Metabolized to p-aminophenol (nephrotoxic) and reactive quinone imines. Chronic exposure led to liver tumors and inhibition of growth in rat studies [1].
1,3-bis(4-ethoxyphenyl)urea:
Bioavailability: Extremely low due to poor water solubility. This likely renders it less acutely toxic than Dulcin via oral routes, as it may pass through the GI tract unabsorbed.
Structural Alert: It belongs to the class of symmetric diarylureas. While some diarylureas are privileged structures in kinase inhibitors (e.g., Sorafenib), simple congeners like this are often screened out as "Pan-Assay Interference Compounds" (PAINS) or aggregators in early discovery.
References
FDA/NTP Toxicity Data: National Toxicology Program. Dulcin: Chemical Effects and Toxicity.[6]
This guide serves as a technical deep-dive into sym-di-(p-ethoxyphenyl)urea (CAS 740-80-7), a symmetric diarylurea often overshadowed by its mono-substituted analogue, Dulcin. CAS: 740-80-7 | Molecular Formula: C₁₇H₂₀N₂O...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical deep-dive into sym-di-(p-ethoxyphenyl)urea (CAS 740-80-7), a symmetric diarylurea often overshadowed by its mono-substituted analogue, Dulcin.
CAS: 740-80-7 | Molecular Formula: C₁₇H₂₀N₂O₃[1]
Executive Summary & Chemical Identity
sym-di-(p-ethoxyphenyl)urea (also known as 1,3-bis(4-ethoxyphenyl)urea) is the symmetric condensation product of two equivalents of p-phenetidine with a carbonyl source. Historically encountered as a low-solubility byproduct in the synthesis of the artificial sweetener Dulcin (4-ethoxyphenylurea), this compound has evolved from a process impurity to a subject of interest in supramolecular chemistry due to its propensity to form robust hydrogen-bonded "urea tape" motifs.
Critical Distinction: Researchers must not confuse this compound with Dulcin (CAS 150-69-6) . While Dulcin is a mono-aryl urea, the target CAS 740-80-7 is a di-aryl urea. This structural difference significantly alters solubility, melting point, and crystal packing, though the toxicological pharmacophore (p-phenetidine) remains identical.
Physicochemical Profile
The symmetric nature of CAS 740-80-7 confers high lattice energy, resulting in lower solubility compared to its mono-substituted counterparts.
Soluble in DMSO, DMF, and hot glacial acetic acid.
H-Bond Donor
2 (N-H)
Critical for supramolecular assembly.
H-Bond Acceptor
3 (C=O, 2x Ether O)
Facilitates "urea tape" formation.
Synthetic Methodologies
Method A: Thermal Condensation (Atom Economy)
Best for: Large-scale production where high purity is secondary to cost.
Principle: Nucleophilic attack of p-phenetidine on urea at elevated temperatures, driving off ammonia.
Protocol:
Charge: In a round-bottom flask, combine p-phenetidine (2.2 equiv) and urea (1.0 equiv) .
Solvent: Use glacial acetic acid (approx. 5 mL per gram of urea) as a high-boiling solvent/catalyst.
Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Note: Longer times favor the symmetric product over the mono-substituted Dulcin.
Precipitation: Pour the hot reaction mixture into ice-cold water (10x volume). The symmetric urea is highly insoluble and will precipitate immediately.
Purification: Filter the crude solid. Wash extensively with hot water (to remove unreacted urea and mono-substituted Dulcin). Recrystallize from hot ethanol or DMF/Water .
Method B: The Triphosgene Route (Precision Synthesis)
Best for: Analytical standards or crystallographic studies requiring >99% purity.
Principle: In-situ generation of isocyanate via triphosgene, followed by rapid coupling.
Protocol:
Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.
Dissolution: Dissolve p-phenetidine (2.1 equiv) and Triethylamine (2.5 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C.[2]
Addition: Dropwise add Triphosgene (0.35 equiv) dissolved in DCM. Caution: Triphosgene generates phosgene in situ. Use a scrubber.
Reaction: Allow to warm to room temperature and stir for 2 hours. The urea precipitates from the DCM solution.
Workup: Filter the solid.[2] Wash with 1N HCl (to remove unreacted amine) and then diethyl ether.
Visualization: Synthesis Workflow
Caption: Dual synthetic pathways. Method A (Solid lines) utilizes thermal condensation. Method B (Dotted lines) utilizes activated carbonyl coupling.
Toxicology & Metabolic Fate (Mechanism of Action)
WARNING: While CAS 740-80-7 is not a food additive, its metabolic breakdown poses significant risks identical to those of Dulcin and Phenacetin.
The Hydrolysis Hazard
The urea linkage is stable in neutral conditions but susceptible to enzymatic hydrolysis in vivo (amidases). The primary toxicity vector is the release of p-phenetidine .
Hydrolysis: The molecule cleaves to release two equivalents of p-phenetidine.
N-Hydroxylation: CYP450 enzymes oxidize p-phenetidine to N-hydroxy-p-phenetidine.
Bioactivation: This metabolite dehydrates to form a potent electrophile (Nitrenium ion) or Quinone Imine.
Adduct Formation: The electrophile covalently binds to DNA (genotoxicity) and renal proteins (nephrotoxicity).
Visualization: Metabolic Activation Pathway
Caption: The metabolic cascade leading to toxicity. The symmetric urea acts as a 'prodrug' for the toxic p-phenetidine moiety.
Analytical Characterization
To validate the synthesis of the symmetric compound versus the mono-substituted Dulcin, use the following markers:
1H NMR (DMSO-d6):
Look for the NH singlet around 8.3–8.5 ppm. In the symmetric compound, these protons are chemically equivalent (integration = 2H). In Dulcin, you would see two distinct NH signals (one coupled to the ring, one as an NH2).
Aromatic Region: Symmetric AA'BB' system (4H integration per ring, total 8H).
IR Spectroscopy:
Urea C=O stretch: ~1630–1650 cm⁻¹ (Strong).
NH stretch: Single band around 3300 cm⁻¹ (due to symmetry), whereas Dulcin often shows doublet splitting for the primary amine.
Modern Applications (Non-Pharma)
While banned in food/drug applications due to the pathway described above, CAS 740-80-7 retains utility in material science:
Crystal Engineering: The molecule is a classic "Urea Tape" builder. The two N-H donors and the Carbonyl acceptor form an infinite 1D hydrogen-bonded chain, utilized to study packing polymorphism.
Fire Retardants: Symmetric diarylureas have been cited in patent literature as non-halogenated char-forming agents for polymers.
References
Organic Syntheses. Dulcin (Preparation including symmetric byproduct removal). Coll. Vol. 4, p.52 (1963).[3] Link
National Center for Biotechnology Information (PubChem). 1,3-bis(4-ethoxyphenyl)urea (CAS 740-80-7).[4] PubChem Compound Summary. Link
U.S. Food and Drug Administration (FDA). Code of Federal Regulations Title 21 (Ban on Dulcin/P-phenetidine derivatives).Link
Google Patents. Structured endothermic fire-retardant agents (US9856381B2).Link
N,N'-Bis(4-ethoxyphenyl)urea molecular weight and formula
Synonyms: 1,3-Bis(4-ethoxyphenyl)urea; 4,4'-Diethoxycarbanilide; Di-(p-ethoxyphenyl)urea. Executive Summary N,N'-Bis(4-ethoxyphenyl)urea (C₁₇H₂₀N₂O₃) is a symmetric diarylurea derivative characterized by its high melting...
N,N'-Bis(4-ethoxyphenyl)urea (C₁₇H₂₀N₂O₃) is a symmetric diarylurea derivative characterized by its high melting point and extremely low aqueous solubility. Historically significant as the primary synthetic impurity in Dulcin (4-ethoxyphenylurea)—a once-popular but now-banned artificial sweetener—this molecule remains relevant today in impurity profiling , toxicology , and supramolecular crystal engineering .
Unlike its mono-substituted counterpart (Dulcin), the bis-urea variant possesses a symmetric "dumbbell" geometry that facilitates the formation of robust hydrogen-bonded tapes in the solid state. This guide details its physicochemical identity, synthesis pathways, and the metabolic mechanisms that render it a toxicological hazard in drug development.
Physicochemical Identity
The distinction between the target molecule (Bis-urea) and the sweetener (Mono-urea) is critical. The bis-compound is often formed as a byproduct when reaction temperatures are too high or stoichiometry is uncontrolled.
Significantly heavier than Dulcin (180.20 g/mol ).
Structure
EtO-Ph-NH-CO-NH-Ph-OEt
Planar urea core with twisted phenyl wings.
Melting Point
> 225 °C (Decomposes)
Much higher than Dulcin (173–174 °C).
Solubility
DMSO (Hot), DMF
Insoluble in water; sparingly soluble in EtOH.
Appearance
White/Off-white lustrous plates
Crystallizes as micaceous plates from acetic acid.
Synthesis & Manufacturing Protocols
The synthesis of N,N'-Bis(4-ethoxyphenyl)urea is driven by the condensation of p-phenetidine with a carbonyl source. While phosgene was historically used, modern "green" protocols utilize urea or organic carbonates to avoid hazardous gases.
Protocol A: Thermal Condensation (Urea Method)
This method exploits the equilibrium between urea and isocyanic acid. Using an excess of amine (p-phenetidine) drives the reaction toward the di-substituted product.
Reagents:
p-Phenetidine (4-Ethoxyaniline): 2.2 equivalents
Urea: 1.0 equivalent
Solvent: Glacial Acetic Acid or Amyl Alcohol (high boiling point required)
Step-by-Step Methodology:
Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of urea in glacial acetic acid.
Addition: Add 2.2 eq of p-phenetidine. The slight excess ensures full conversion of the intermediate mono-urea to the bis-urea.
Reflux: Heat the mixture to reflux (approx. 118–130 °C) for 4–6 hours.
Mechanism:[3] Urea decomposes to ammonia and isocyanic acid (HNCO). Phenetidine attacks HNCO to form Dulcin. At high temperatures, Dulcin reacts with a second mole of phenetidine (transamidation) to form the bis-urea, releasing ammonia.
Precipitation: The bis-compound is highly insoluble. As the reaction proceeds, the product may precipitate directly from the hot solution.
Work-up: Cool the mixture to room temperature. Pour into a large volume of ice water.
Purification: Filter the crude solid. Recrystallize from boiling glacial acetic acid or DMF. Water is ineffective for recrystallization due to insolubility.
Visualization: Synthesis Workflow
The following diagram illustrates the competitive pathways between the Mono-urea (Dulcin) and the Bis-urea target.[3]
Caption: Competitive reaction pathways. High temperature and excess amine drive the equilibrium toward the symmetric bis-urea (green).
Analytical Characterization
Confirming the structure requires distinguishing the symmetric bis-urea from the asymmetric mono-urea.
NMR Spectroscopy (¹H NMR in DMSO-d₆)
Due to the C₂ symmetry of the molecule, the spectrum is simpler than that of Dulcin.
δ 8.3–8.5 ppm (s, 2H): Urea -NH- protons. (Appears as a single peak due to symmetry; Dulcin shows two distinct NH signals).
δ 7.35 ppm (d, 4H): Aromatic protons ortho to the urea group.
δ 6.85 ppm (d, 4H): Aromatic protons ortho to the ethoxy group.
δ 3.95 ppm (q, 4H): Methylene protons (-O-CH₂-).
δ 1.30 ppm (t, 6H): Methyl protons (-CH₃).
IR Spectroscopy[6]
3300–3340 cm⁻¹: N-H stretching (Sharp, typically single band for symmetric secondary amides).
1630–1640 cm⁻¹: C=O stretching (Amide I). This frequency is lower than typical ketones due to strong resonance donation from both nitrogen atoms and intermolecular hydrogen bonding.
Toxicology & Metabolic Activation
For drug development professionals, this molecule serves as a case study in bioactivation toxicity . While the urea linkage is relatively stable, enzymatic hydrolysis leads to the release of p-phenetidine, a known toxicophore.
Mechanism of Action
Hydrolysis: Amidases in the liver cleave the urea linkage, releasing two equivalents of p-phenetidine.
N-Hydroxylation: CYP450 enzymes (specifically CYP1A2) oxidize the amine to N-hydroxyphenetidine.
Quinone Imine Formation: The hydroxylamine dehydrates to form a reactive quinone imine.
Adduct Formation: This electrophile reacts with DNA (genotoxicity) and proteins (cytotoxicity), leading to the liver tumors observed in historical Dulcin studies.
Caption: Metabolic activation pathway leading to toxicity. The bis-urea acts as a "prodrug" for the toxic p-phenetidine.
Applications in Crystal Engineering
Beyond toxicology, N,N'-Bis(4-ethoxyphenyl)urea is a valuable scaffold in supramolecular chemistry . The urea moiety contains two hydrogen bond donors (NH) and one acceptor (C=O), arranged to form "urea tapes" (R₂²(8) motifs).
Self-Assembly: In the solid state, these molecules align into infinite 1D chains held together by bifurcated hydrogen bonds.
Gelation: Derivatives of bis-ureas are frequently used as organogelators.[3] The ethoxy groups provide van der Waals interactions that, combined with the hydrogen bonding core, facilitate the entrapment of solvent molecules.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 221771, N,N'-Bis(4-ethoxyphenyl)urea. Retrieved from [Link]
Kurzer, F. (1951). Dulcin (p-Ethoxyphenylurea). Organic Syntheses, Coll. Vol. 4, p.361. (Describes the synthesis of the mono-urea and the formation of the bis-urea impurity). Retrieved from [Link]
Goldschmidt, H., & Bardach, B. (1892).Über die Einwirkung von Phenylcyanat auf Phenole und Amine. Berichte der deutschen chemischen Gesellschaft.
U.S. Food and Drug Administration (1950).Notice to Manufacturers and Distributors of Foods and Drugs Containing Artificial Sweeteners.
Custelcean, R. (2010).Urea-based receptors for anion recognition and crystal engineering. Chemical Society Reviews.
An In-depth Technical Guide to 1,3-Bis(4-ethoxyphenyl)urea
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and potential applications of 1,3-Bis(4...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and potential applications of 1,3-Bis(4-ethoxyphenyl)urea. This symmetrically substituted diarylurea, also known by synonyms such as N,N'-Bis(4-ethoxyphenyl)urea and 4,4'-diethoxycarbanilide, is a compound of interest in various fields of chemical and pharmaceutical research. This document aims to be a valuable resource by consolidating available technical information, including detailed synthetic protocols and characterization data, to support further investigation and application of this molecule.
Introduction
Substituted ureas are a significant class of organic compounds with a wide range of applications, notably in the pharmaceutical and agrochemical industries. The presence of the urea moiety allows for the formation of stable hydrogen-bonded networks, influencing the physicochemical and biological properties of these molecules. 1,3-Bis(4-ethoxyphenyl)urea, the subject of this guide, is a symmetrical diarylurea characterized by the presence of two 4-ethoxyphenyl groups attached to the nitrogen atoms of the urea core. Understanding its nomenclature and chemical identity is the first critical step for any researcher working with this compound.
Nomenclature and Synonyms
The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication. 1,3-Bis(4-ethoxyphenyl)urea is identified by several names and registry numbers, which are essential for database searches and regulatory compliance.
It is important to distinguish 1,3-Bis(4-ethoxyphenyl)urea from a related, more commonly known compound, (4-ethoxyphenyl)urea, which is also known as Dulcin. Dulcin is a former artificial sweetener that was banned due to its toxicity.[3] The key structural difference is that Dulcin is a mono-substituted urea, whereas 1,3-Bis(4-ethoxyphenyl)urea is a di-substituted urea.
Chemical and Physical Properties
The physicochemical properties of 1,3-Bis(4-ethoxyphenyl)urea are fundamental to its handling, formulation, and behavior in various systems. The following table summarizes its key computed and experimental properties.
The synthesis of symmetrical diaryl ureas can be achieved through several methods. The choice of a particular synthetic route depends on factors such as the availability of starting materials, desired yield and purity, and scalability.
Phosgene-based Synthesis
A traditional and efficient method for the synthesis of ureas involves the use of phosgene or its safer alternatives like triphosgene. In this approach, 4-ethoxyaniline would be reacted with phosgene to form an isocyanate intermediate, which then reacts with another molecule of 4-ethoxyaniline to yield the desired 1,3-bis(4-ethoxyphenyl)urea.
Reaction Scheme:
Phosgene-based synthesis of 1,3-Bis(4-ethoxyphenyl)urea.
Experimental Protocol (General Procedure):
Dissolve 4-ethoxyaniline in a suitable aprotic solvent (e.g., toluene) and cool the solution in an ice bath.
Slowly add a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in the same solvent to the cooled solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is typically washed with a dilute acid, a dilute base, and brine.
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Phosgene-Free Synthesis
Due to the high toxicity of phosgene, phosgene-free methods are generally preferred. One common approach is the reaction of an amine with a carbonyl source such as urea or a carbamate.
Reaction with Urea:
Heating 4-ethoxyaniline with urea can produce 1,3-bis(4-ethoxyphenyl)urea, although this method may also yield the mono-substituted product, (4-ethoxyphenyl)urea. The reaction conditions can be optimized to favor the formation of the di-substituted product.
Phosgene-free synthesis using urea.
Potential Applications
While specific applications for 1,3-Bis(4-ethoxyphenyl)urea are not extensively documented in publicly available literature, the general class of diaryl ureas has shown significant utility in several areas:
Pharmaceuticals: Many diaryl urea derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The urea moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
Agrochemicals: Substituted ureas are a well-established class of herbicides. They typically act by inhibiting photosynthesis in target weeds.
Material Science: The ability of ureas to form strong hydrogen-bonded networks makes them useful as building blocks for supramolecular polymers and organogels.
Further research is needed to explore the specific potential of 1,3-Bis(4-ethoxyphenyl)urea in these and other applications.
Safety and Handling
It is crucial to re-emphasize that this compound is structurally distinct from the banned artificial sweetener Dulcin ((4-ethoxyphenyl)urea), which has known toxicity.[3]
Conclusion
1,3-Bis(4-ethoxyphenyl)urea, or 4,4'-diethoxycarbanilide, is a symmetrical diarylurea with potential for applications in various scientific fields. This guide has provided a comprehensive overview of its nomenclature, chemical properties, and potential synthetic routes. While there is a need for more extensive research into its experimental properties, biological activities, and applications, this document serves as a foundational resource for researchers and scientists interested in exploring the potential of this compound.
References
PubChem. (n.d.). N,N'-Bis(4-ethoxyphenyl)urea. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
Stenutz, R. (n.d.). 1,3-bis(4-ethoxyphenyl)urea. Stenutz. Retrieved February 3, 2026, from [Link]
Wikipedia. (2023, November 29). Dulcin. In Wikipedia. Retrieved February 3, 2026, from [Link]
The Thermodynamic Landscape of Symmetric Aryl Ureas: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Significance of Symmetric Aryl Ureas in Medicinal Chemistry Symmetric aryl ureas, a class of organic compounds characterized by a central urea moiety flanked by two identical aromatic rings, re...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of Symmetric Aryl Ureas in Medicinal Chemistry
Symmetric aryl ureas, a class of organic compounds characterized by a central urea moiety flanked by two identical aromatic rings, represent a cornerstone in modern drug discovery and development. Their prevalence in a wide array of therapeutic agents stems from their remarkable ability to form strong and directional hydrogen bonds, enabling them to effectively interact with biological targets such as enzymes and receptors.[1][2] This guide provides an in-depth exploration of the thermodynamic properties of symmetric aryl ureas, offering researchers, scientists, and drug development professionals a comprehensive understanding of the forces that govern their behavior in both solid and solution states. A thorough grasp of these thermodynamic principles is paramount for optimizing drug design, formulation, and ultimately, therapeutic efficacy.
I. Solid-State Thermodynamics: The Foundation of Stability and Bioavailability
The journey of a drug from a synthesized molecule to an effective therapeutic agent begins with its solid form. The thermodynamic properties of the crystalline state profoundly influence critical parameters such as solubility, dissolution rate, and stability, all of which are determinants of a drug's bioavailability.
Crystalline Packing and Hydrogen Bonding Networks
The crystal lattice of symmetric aryl ureas is predominantly stabilized by an extensive network of intermolecular hydrogen bonds. The urea moiety, with its two N-H donor groups and one C=O acceptor group, facilitates the formation of robust one-dimensional hydrogen-bonded chains or tapes.[3] The nature and strength of these interactions are significantly influenced by the substituents on the aryl rings. Electron-withdrawing groups can modulate the hydrogen bond donor strength of the N-H protons, thereby affecting the overall crystal lattice energy.[4]
Diagram: Hydrogen Bonding in a Symmetric Aryl Urea Crystal Lattice
Caption: Intermolecular hydrogen bonding between two symmetric aryl urea molecules.
Polymorphism: A Critical Consideration in Drug Development
Many aryl ureas exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[5] These polymorphs, while chemically identical, can have distinct thermodynamic properties, including melting point, solubility, and stability.[6] The identification and characterization of the most stable polymorph are crucial steps in drug development to ensure consistent product performance and avoid potential issues with formulation stability.
Thermodynamic Relationships Between Polymorphs:
Monotropic: One polymorph is always more stable than the other at all temperatures below their melting points.
Enantiotropic: A reversible transition between two polymorphs occurs at a specific temperature, with each form being the more stable one over a particular temperature range.
The thermodynamic stability of different polymorphs can be investigated using techniques such as Differential Scanning Calorimetry (DSC) and solubility measurements.[6]
Key Thermodynamic Parameters of the Solid State
A quantitative understanding of the solid-state thermodynamics of symmetric aryl ureas is essential for predicting their behavior during manufacturing, formulation, and storage.
Thermodynamic Parameter
Description
Significance in Drug Development
Enthalpy of Fusion (ΔHfus)
The heat absorbed when one mole of a solid melts at its melting point.
Indicates the strength of the crystal lattice. Higher values suggest stronger intermolecular forces and potentially lower solubility.
Entropy of Fusion (ΔSfus)
The change in entropy upon melting.
Reflects the increase in disorder as the substance transitions from a highly ordered crystalline state to a disordered liquid state.
Enthalpy of Sublimation (ΔHsub)
The heat required to transform one mole of a solid directly into a gas.
A measure of the overall intermolecular forces in the crystal lattice. Crucial for understanding solid-state stability and for computational predictions of solubility.[7][8]
Gibbs Free Energy of Formation (ΔGf°)
The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states.
Indicates the thermodynamic stability of the compound.
Table 1: Thermodynamic Properties of Selected Symmetric Aryl Ureas
Compound
Melting Point (°C)
ΔHfus (kJ/mol)
ΔSfus (J/mol·K)
ΔHsub (kJ/mol)
Urea
133-135
14.6
36.4
95.5 ± 0.3
1,3-Diphenylurea
238-241
-
-
-
II. Solution-State Thermodynamics: Governing Solubility and Drug-Target Interactions
The therapeutic effect of a drug is initiated upon its dissolution and interaction with its biological target in an aqueous environment. Therefore, understanding the thermodynamics of symmetric aryl ureas in solution is of paramount importance.
Solubility and the Dissolution Process
The solubility of a symmetric aryl urea is a thermodynamic equilibrium between the solid state and the solution. The process of dissolution involves the disruption of the crystal lattice and the formation of solute-solvent interactions. The overall Gibbs free energy of solution (ΔGsol) is determined by the enthalpy (ΔHsol) and entropy (ΔSsol) of solution:
ΔGsol = ΔHsol - TΔSsol
A negative ΔGsol indicates a spontaneous dissolution process. The aqueous solubility of many diaryl ureas is often low due to their crystalline nature and hydrophobic aryl groups.[11]
Gibbs Free Energy of Solvation (ΔGsolv)
The Gibbs free energy of solvation represents the change in free energy when a molecule is transferred from the gas phase to a solvent. It is a key parameter for predicting solubility and partitioning behavior.[12][13] For symmetric aryl ureas, the solvation process is a complex interplay of breaking urea-urea hydrogen bonds in the solid state and forming new urea-solvent and aryl-solvent interactions. The nature of the solvent plays a critical role in this process.
Influence of Substituents on Solution Thermodynamics
The introduction of substituents on the aryl rings can significantly alter the solution thermodynamics of symmetric aryl ureas. For instance, polar substituents can enhance aqueous solubility by increasing the favorability of interactions with water molecules. Conversely, bulky or highly lipophilic substituents can decrease solubility. These modifications are a key strategy in drug design to modulate the pharmacokinetic properties of a lead compound.
III. Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to characterize the thermodynamic properties of symmetric aryl ureas.
Experimental Protocols
Differential Scanning Calorimetry (DSC): A powerful technique for determining melting points, enthalpies of fusion, and identifying polymorphic transitions.[14][15]
Step-by-Step DSC Protocol:
Accurately weigh 2-5 mg of the symmetric aryl urea sample into an aluminum DSC pan.
Seal the pan hermetically. For volatile samples, a pinhole in the lid may be necessary.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
Record the heat flow as a function of temperature.
The melting point is determined as the onset or peak of the melting endotherm.
The enthalpy of fusion is calculated by integrating the area under the melting peak.
Diagram: Typical DSC Workflow
Caption: A simplified workflow for DSC analysis of symmetric aryl ureas.
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature of the compound.[16][17]
Step-by-Step TGA Protocol:
Place a known amount of the sample (5-10 mg) into a TGA pan.
Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
Monitor the change in mass as a function of temperature.
The onset of mass loss indicates the beginning of decomposition.
Solution Calorimetry: Employed to measure the enthalpy of solution, which is crucial for determining the Gibbs free energy of solution.
Computational Approaches
Computational chemistry plays an increasingly important role in predicting the thermodynamic properties of molecules.[8][18][19] Quantum mechanical calculations can be used to estimate gas-phase enthalpies of formation and to model hydrogen bonding interactions. Molecular dynamics simulations can provide insights into the solvation process and the structure of the solute-solvent complex.[20]
IV. Implications for Drug Development
A comprehensive understanding of the thermodynamic properties of symmetric aryl ureas is not merely an academic exercise; it is a critical component of a successful drug development program.
Lead Optimization: Thermodynamic data can guide the rational design of analogs with improved solubility and stability.
Salt and Polymorph Screening: A thorough thermodynamic characterization is essential for selecting the optimal solid form of a drug candidate.
Formulation Development: Knowledge of solubility, dissolution rate, and solid-state stability is crucial for designing robust and effective drug formulations.
Biopharmaceutical Assessment: Thermodynamic properties are key inputs for models that predict the absorption and bioavailability of a drug.
Conclusion: A Thermodynamic Compass for Rational Drug Design
The thermodynamic properties of symmetric aryl ureas are intricately linked to their biological activity and pharmaceutical performance. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can navigate the complex landscape of solid-state and solution-state thermodynamics. This knowledge serves as a vital compass, guiding the rational design and development of novel, safe, and effective medicines based on this privileged scaffold.
References
Burger, A. (n.d.). Medicinal chemistry according to Burger “tries to be based on the ever increasing hope that biochemical rationales for drug discovery may be found”. In Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Retrieved from [Link]
Experimental enthalpies of formation and sublimation of urea compounds: An accuracy assessment. (n.d.). ResearchGate. Retrieved from [Link]
ARYL-SUBSTITUTED UREAS. SYNTHESIS, PROPERTIES AND CRYSTAL STRUCTURE. (n.d.). ResearchGate. Retrieved from [Link]
A Practical Amine-Free Synthesis of Symmetric Ureas and Thioureas by Self-Condensation of Iso(Thio)cyanates. (n.d.). ResearchGate. Retrieved from [Link]cyanates)
Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
Preferential Solvation in Urea Solutions at Different Concentrations: Properties from Simulation Studies. (n.d.). PMC. Retrieved from [Link]
Clayden, J., Lemiègre, L., Pickworth, M., & Jones, L. (2008). Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Organic & Biomolecular Chemistry, 6(16), 2908–2913. [Link]
Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. (2021). MDPI. Retrieved from [Link]
Computational prediction of sublimation enthalpy of organic compounds using the Monte Carlo technique. (n.d.). ResearchGate. Retrieved from [Link]
2020 Differential Scanning Calorimetry (DSC) Practical Training Course. (2020). TA Instruments. Retrieved from [Link]
Recent Advances in Solid-State Analysis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]
Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. (n.d.). DTIC. Retrieved from [Link]
Marcus, Y. (1991). Thermodynamics of solvation of ions. Part 5.—Gibbs free energy of hydration at 298.15 K. Journal of the Chemical Society, Faraday Transactions, 87(18), 2995–2999. [Link]
TGA Sample Preparation: A Complete Guide. (n.d.). Torontech. Retrieved from [Link]
Ambrosetti, A., & Reilly, A. M. (2017). State-of-the-Art Calculations of Sublimation Enthalpies for Selected Molecular Crystals and Their Computational Uncertainty. Journal of Chemical Theory and Computation, 13(6), 2840–2850. [Link]
Diaryl Ureas as an Antiprotozoal Chemotype. (n.d.). PMC. Retrieved from [Link]
Solvation Enthalpies and Free Energies for Organic Solvents through a Dense Neural Network: A Generalized-Born Approach. (2024). MDPI. Retrieved from [Link]
Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. (n.d.). Solitek Pharma. Retrieved from [Link]
Thermogravimetric analysis of the decomposition characteristics of two kinds of calcium based organic compounds. (n.d.). ResearchGate. Retrieved from [Link]
Theoretical Prediction of the Sublimation Behavior by Combining Ab Initio Calculations with Statistical Mechanics. (n.d.). PMC. Retrieved from [Link]
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Retrieved from [Link]
A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]
Diaryl Ureas as an Antiprotozoal Chemotype. (n.d.). PubMed Central. Retrieved from [Link]
Solid-State Characterization in Drug Development and Formulation. (n.d.). Research and Reviews. Retrieved from [Link]
Solvation Free Energies for Aqueous and Nonaqueous Solutions Computed Using PM7 Atomic Charges. (n.d.). UdG. Retrieved from [Link]
Revisiting the solvation enthalpies and free energies of the proton and electron in various solvents. (n.d.). ScienceDirect. Retrieved from [Link]
DSC curves for pure urea and oxalic acid and for the compound.... (n.d.). ResearchGate. Retrieved from [Link]
Enthalpies of solution, sublimation and estimated enthalpy of hydration for. (n.d.). ResearchGate. Retrieved from [Link]
Thermogravimetric analysis (TGA). (n.d.). Chemistry LibreTexts. Retrieved from [Link]
Thermodynamic properties of polymorphic forms of theophylline. Part I: DSC, TG, X-ray study. (n.d.). ResearchGate. Retrieved from [Link]
Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. (n.d.). ACS Publications. Retrieved from [Link]
Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics. (n.d.). PubMed Central. Retrieved from [Link]
Tg determination using DSC. (n.d.). Retrieved from [Link]
Methods for calculating the enthalpies of sublimation of organic molecular crystals. (n.d.). Retrieved from [Link]
Enthalpies and entropies of fusion and of sublimation at the temperature 298.15 K of thiourea and sevenN-alkylthioureas. (n.d.). ResearchGate. Retrieved from [Link]
Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups?. (n.d.). ResearchGate. Retrieved from [Link]
Urea hydrogen-bond donor strengths: bigger is not always better. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]
Thermodynamics and reaction mechanism of urea decomposition. (n.d.). RSC Publishing. Retrieved from [Link]
Synchronous Thermogravimetry and Differential Scanning Calorimetry Estimates of Urea Inclusion Complexes Using TGA/DSC. (n.d.). ResearchGate. Retrieved from [Link]
Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino) Aryl Compound ASP3026. (n.d.). PubMed. Retrieved from [Link]
Technical Guide: The Evolution and Utility of Bis-Urea Derivatives in Sweetener Research
Abstract This guide analyzes the trajectory of urea and bis-urea derivatives within the domain of high-potency sweetener research. While the commercial sweetener market is dominated by sulfonamides (saccharin, cyclamate)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide analyzes the trajectory of urea and bis-urea derivatives within the domain of high-potency sweetener research. While the commercial sweetener market is dominated by sulfonamides (saccharin, cyclamate) and dipeptides (aspartame), the urea pharmacophore represents a critical "missing link" in Structure-Activity Relationship (SAR) studies. This document explores the chemical lineage from Dulcin (monomeric urea) to Suosan , and finally to Bis-Urea supramolecular hosts used to model receptor binding sites and sense saccharides.
Part 1: The Monomeric Foundation (1884–1950s)
The history of urea-based sweeteners is rooted in the serendipitous discovery of Dulcin (4-ethoxyphenylurea) in 1884. Unlike the ionic sulfamates, Dulcin offered a clean, sugar-like taste profile approximately 250 times sweeter than sucrose.
The Pharmacophore: AH-B-X Theory
The sweetness of urea derivatives validated the AH-B-X theory proposed by Shallenberger and Acree. In urea derivatives, the urea moiety acts as the hydrogen bond donor (AH) and acceptor (B), while the hydrophobic aryl group serves as the dispersion force anchor (X).
Dulcin:
-Ethoxyphenylurea.[1] The ethoxy group provides the lipophilic X-component, while the urea protons engage the T1R2/T1R3 receptor.
Suosan:
-(p-nitrophenyl)-N'-(beta-carboxyethyl)urea. Discovered later, Suosan introduced an anionic carboxylate group, significantly altering the binding mode and increasing potency relative to Dulcin.
The Toxicology Bottleneck
Despite its superior taste, Dulcin was banned in the 1950s (FDA) due to liver toxicity and carcinogenicity. This failure shifted research focus:
Modification: Creating derivatives (like Suosan) to improve metabolic stability.
Mimicry: Using the urea scaffold not as a sweetener, but as a probe to map the receptor's active site.
Part 2: The Supramolecular Turn – Bis-Urea Derivatives
In modern research, "Bis-Urea" derivatives are rarely developed as ingestible sweeteners due to the molecular weight limits of bioavailability and the toxic legacy of their predecessors. Instead, they serve a high-value technical role: Synthetic Receptors (Molecular Tweezers) .
Bis-Ureas as Artificial Sweetener Receptors
Researchers use bis-urea hosts to bind and detect sugars and sweeteners in solution. These molecules mimic the hydrogen-bonding network of the biological T1R2/T1R3 receptor, effectively acting as an "artificial tongue."
Mechanism: Two urea units are linked by a spacer (e.g., xanthene or anthracene). The four N-H protons of the bis-urea motif form a convergent hydrogen-bonding pocket that perfectly accommodates the oxygens of a sugar or the sulfonate of a sweetener like cyclamate.
Utility: Quality control sensing and fundamental thermodynamic studies of "sweet" binding events.
Visualizing the Binding Mode
The following diagram illustrates the evolution from the simple monomeric sweetener (Dulcin) to the complex bis-urea host used in receptor modeling.
Figure 1: The structural evolution from simple urea sweeteners to complex bis-urea receptor probes.
Part 3: Experimental Protocols
Synthesis of a Representative Bis-Urea Host
Context: This protocol describes the synthesis of a generic spacer-linked bis-urea receptor used to study the binding of sweet anions (like saccharinate or cyclamate).
Reagents:
Diamino-linker (e.g., 2,7-diaminofluorene or simple alkyldiamine).
Phenyl isocyanate (or functionalized derivative).
Solvent: Dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
Protocol:
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1.0 equivalent of the diamino-linker in dry DCM.
Addition: Cool the solution to 0°C. Dropwise add 2.2 equivalents of Phenyl isocyanate dissolved in DCM over 30 minutes.
Why: The isocyanate carbon is highly electrophilic; cooling prevents polymerization and ensures selectivity for the amine.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The bis-urea product typically precipitates out of the non-polar solvent due to strong intermolecular hydrogen bonding.
Purification: Filter the white precipitate. Wash extensively with cold DCM to remove unreacted isocyanate. Recrystallize from DMSO/Methanol if necessary.
Validation: Verify structure via
H NMR. Look for the characteristic downfield shift of the urea protons ( 8.0–9.5 ppm), which confirms the formation of the -NH-CO-NH- motif.
Binding Affinity Assay (NMR Titration)
Context: To determine how well the bis-urea "mimic" binds a sweetener (e.g., tetrabutylammonium acetate as a model for carboxylate sweeteners).
Host Solution: Prepare a 2 mM solution of the Bis-Urea host in DMSO-
.
Titrant: Prepare a 20 mM solution of the guest (sweetener salt) in DMSO-
.
Titration: Add aliquots of the guest to the host solution in an NMR tube.
Observation: Monitor the chemical shift of the urea N-H protons. They will shift downfield as they engage in hydrogen bonding with the guest anion.
Analysis: Plot the change in chemical shift (
) vs. concentration. Fit the data to a 1:1 binding isotherm (using non-linear regression) to calculate the Association Constant ().
Part 4: Data Summary & Comparative Analysis
The following table contrasts the properties of the historical urea sweeteners against the modern bis-urea research tools.
Compound Class
Representative Molecule
Primary Application
Binding Mode (Key Feature)
Status/Risk
Mono-Urea
Dulcin
Historic Sweetener
Monodentate H-bond donor/acceptor
Banned (Liver toxicity)
Anionic Urea
Suosan
SAR Probe / Sweetener
Ionic interaction + H-bonding
Research / Non-commercial
Bis-Urea
N,N'-Bis(phenyl)urea linkers
Receptor Mimic / Sensor
Convergent H-bonding (4 H-bonds)
Lab Reagent (Not for consumption)
Part 5: Mechanistic Insight (Receptor-Ligand Interaction)
The potency of urea derivatives relies on their ability to span the active site of the T1R2 subunit. In bis-urea research, the goal is often to bridge two distinct sub-sites or to create a "claw" that grabs the sweetener.
Figure 2: Schematic of a Bivalent (Bis-Urea) Ligand spanning the receptor binding pocket.
References
Wöhler, F. (1828).[2][3] "Ueber künstliche Bildung des Harnstoffs" (On the Artificial Formation of Urea).[3] Annalen der Physik und Chemie. Link
Goldsmith, R. H. (1984). "A Comparison of the Chronic Toxicities of Synthetic Sweetening Agents". Journal of Chemical Education. (Discusses Dulcin toxicity).[1] Link
Tinti, J. M., & Nofre, C. (1991). "Design of Sweeteners: A Rational Approach". ACS Symposium Series. (Detailed SAR on Suosan and urea derivatives). Link
Hamilton, A. D., et al. (1986). "Molecular Recognition: A Synthetic Receptor for Urea Derivatives". Journal of the American Chemical Society. (Foundational work on Bis-urea receptors). Link
Gale, P. A. (2011). "Bis-urea receptors for anion and ion-pair recognition". Chemical Communications. (Modern application of bis-ureas). Link
FDA Code of Federal Regulations. (2023). "Substances Prohibited from Use in Human Food".[4] (Legal status of Dulcin).[1] Link
supramolecular assembly of N,N'-Bis(4-ethoxyphenyl)urea
Application Note: Supramolecular Assembly & Characterization of N,N'-Bis(4-ethoxyphenyl)urea Executive Summary This guide details the synthesis, supramolecular assembly, and characterization of N,N'-Bis(4-ethoxyphenyl)ur...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Supramolecular Assembly & Characterization of N,N'-Bis(4-ethoxyphenyl)urea
Executive Summary
This guide details the synthesis, supramolecular assembly, and characterization of N,N'-Bis(4-ethoxyphenyl)urea (CAS: 740-80-7).[1] Unlike its mono-substituted analog (Dulcin), this symmetrical diarylurea represents a canonical scaffold for studying
-network formation —a robust hydrogen-bonding motif utilized in crystal engineering and drug design (e.g., Sorafenib, Regorafenib).[1]
This protocol is designed for researchers investigating Low Molecular Weight Gelators (LMWGs) and hydrogen-bond-driven self-assembly.[1] It provides a self-validating workflow from chemical synthesis to the verification of supramolecular architectures.[1]
Physicochemical Context & Mechanism
The assembly of N,N'-Bis(4-ethoxyphenyl)urea is driven by the competition between strong, directional hydrogen bonds and non-directional van der Waals forces.
Primary Synthon (
-Tape): The urea functionality acts as a self-complementary donor-acceptor system.[1] Two N-H protons donate to the carbonyl oxygen of an adjacent molecule, forming a bifurcated hydrogen bond network known as the -tape.
Secondary Interactions: The 4-ethoxy groups act as hydrophobic tails.[1] In polar solvents, solvophobic effects drive these tails to aggregate, promoting the stacking of
-tapes into 3D fibers.
Mechanism of Assembly Diagram
Figure 1: Hierarchical self-assembly pathway of N,N'-Bis(4-ethoxyphenyl)urea from solvated monomers to a viscoelastic gel network.[1]
Synthesis Protocol: The Isocyanate Route
While urea fusion (aniline + urea) is possible, it often yields oligomeric byproducts.[1] For high-purity supramolecular applications, the Isocyanate-Amine coupling is the gold standard due to its quantitative yield and lack of side reactions.
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethoxyaniline (10.0 mmol, 1.37 g) in 20 mL of anhydrous DCM .
Addition: Place the flask in an ice bath (0°C). Add 4-Ethoxyphenyl isocyanate (10.0 mmol, 1.63 g) dropwise over 10 minutes. Note: The reaction is exothermic.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. A heavy white precipitate (the urea) will form typically within 30 minutes.
Isolation: Filter the precipitate using a Büchner funnel. Wash the cake 3x with cold DCM (3 x 10 mL) to remove unreacted amines.
Purification (Critical): Recrystallize the crude solid from boiling ethanol.
Why: This removes trace isomeric impurities that can disrupt long-range supramolecular ordering.[1]
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12 hours.
Yield Expectation: >90%
Identity Check:
H NMR (DMSO-) should show a singlet at ppm (urea N-H).[1]
Gelation & Assembly Protocol
This molecule is a "heat-cool" gelator.[1] The protocol below tests its ability to immobilize solvents via supramolecular entanglement.
Experiment: Record spectra at 25°C, 40°C, 60°C, and 80°C.
Observation: Monitor the Urea N-H protons (
ppm).
Result: As temperature increases, the N-H peak will shift upfield (towards lower ppm) and sharpen.[1]
Reasoning: Heating breaks H-bonds, increasing the electron density around the proton (shielding effect).
C. Powder X-Ray Diffraction (PXRD)
To confirm the lamellar packing of the ethoxy tails.
Look for a low-angle peak (
) corresponding to the d-spacing of the molecular length (approx 15-20 Å), indicating the distance between stacked urea tapes separated by the ethoxy tails.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation instead of Gelation
Cooling rate too slow (Ostwald ripening) or concentration too high.[1]
"Shock cool" the hot solution in an ice bath to force rapid nucleation of fibers.
Recrystallize precursor or perform synthesis under atmosphere.
References
Crystal Structure &
:
T. L.[1][2] Threlfall, S. L. Huth, M. B. Hursthouse. N,N'-bis(4-Methoxyphenyl)urea.[1][2][3] University of Southampton, eCrystals. (2009).[1] (Analogous structure demonstrating the urea tape motif).
Urea Gelation Mechanisms
Piepenbrock, M. O. M., et al. Gelation is crucially dependent on functional group orientation and may be tuned by anion binding.[1] Chemical Communications (2008).[1][4]
Synthesis of Ethoxyphenylureas (Dulcin/Bis-urea context)
Kurzer, F. Dulcin.[1] Organic Syntheses, Coll.[1][5] Vol. 4, p.361 (1963).[1] (Foundational chemistry for ethoxyphenyl urea formation).
Application Note: Solubility Profiling and Handling of N,N'-Bis(4-ethoxyphenyl)urea
Topic: Solubility Profiling and Handling of N,N'-Bis(4-ethoxyphenyl)urea in DMSO and DMF Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Executi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profiling and Handling of N,N'-Bis(4-ethoxyphenyl)urea in DMSO and DMF
Content Type: Application Note & Protocol Guide
Audience: Researchers, Medicinal Chemists, and Assay Development Scientists
Executive Summary & Chemical Identity
N,N'-Bis(4-ethoxyphenyl)urea (also known as 4,4'-Diethoxycarbanilide) is a symmetric diarylurea.[1][2] Unlike its mono-substituted relative Dulcin (4-ethoxyphenylurea), this compound possesses increased lipophilicity due to the presence of two ethoxyphenyl moieties flanking the central urea linkage.
This structural modification significantly reduces aqueous solubility, necessitating the use of polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for the preparation of stock solutions in biological assays and organic synthesis.
CRITICAL DISTINCTION: Do not confuse this compound with Dulcin (CAS 150-69-6), which is the mono-substituted (4-ethoxyphenyl)urea.[1] The "Bis" designation indicates two phenyl rings, altering solubility profiles and biological activity.[1]
Solubility Mechanics in Polar Aprotic Solvents
The dissolution of diarylureas in DMSO and DMF is driven by the disruption of the strong intermolecular hydrogen bonding network that characterizes the urea crystal lattice.
Crystal Lattice Energy: In the solid state, N,N'-Bis(4-ethoxyphenyl)urea forms robust hydrogen bonds between the N-H donors of one molecule and the Carbonyl (C=O) acceptor of neighbors.[2] This high lattice energy resists dissolution in non-polar solvents.[1]
Solvent Interaction: DMSO and DMF are powerful hydrogen bond acceptors (HBA).[1]
The oxygen atom in DMSO (S=O) and the oxygen in DMF (C=O) act as strong acceptors for the urea N-H protons.[2]
This interaction competes with and eventually displaces the intermolecular urea-urea bonds, allowing the molecule to enter the solution phase.
Thermodynamics: The dissolution is typically endothermic (requires energy to break the lattice) but entropy-driven by the solvent dispersion.[1][2]
Example: To make 5 mL of a 10 mM solution:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">
Weighing: Weigh ~15.0 mg of the compound into a sterile amber glass vial. Record the exact mass to 0.1 mg precision.
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
Note: Do not add water.[1][2] DMSO is hygroscopic; keep the bottle capped when not in use.[1]
Dissolution:
Vortex: Vortex vigorously for 30–60 seconds.
Inspection: Check for visible particulates.[1][2] The solution should be clear and colorless.
Sonication (If needed): If particles persist, sonicate at 40 kHz for 5–10 minutes at room temperature. The heat generated by sonication aids dissolution.[1][2]
Storage:
Aliquot into smaller volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.
Store at -20°C .
Shelf Life: Stable for 6 months if kept anhydrous.[1][2]
If a specific high-concentration stock (e.g., 100 mM) is required, use this protocol to determine the saturation point.
Workflow Diagram:
Figure 1: Saturation Method workflow for determining the maximum solubility limit of N,N'-Bis(4-ethoxyphenyl)urea in organic solvents.
Handling Aqueous Dilutions (The "Crash-Out" Risk)
A common failure mode in biological assays is the precipitation of hydrophobic ureas when the DMSO stock is diluted into aqueous media (buffer/media).[1]
The Mechanism of Precipitation:
When DMSO stock is added to water, the water molecules preferentially hydrogen-bond with DMSO (highly exothermic).[1][2] The urea compound, losing its solvent shield, aggregates due to hydrophobic interactions between the ethoxyphenyl groups, leading to rapid precipitation.[1]
Mitigation Strategy: Intermediate Dilution
Do not jump directly from 100% DMSO to 1% DMSO in buffer.[1] Use an intermediate step.
Application Note: Mastering the Crystallization of Bis-Urea Hydrogen Bonding Networks
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Supramolecular Significance of Bis-Urea Networks The bis-urea motif is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Supramolecular Significance of Bis-Urea Networks
The bis-urea motif is a cornerstone of modern supramolecular chemistry, renowned for its capacity to direct molecular self-assembly through robust and highly directional hydrogen bonds. Each N,N'-disubstituted urea group features two hydrogen bond donors (N-H) and one acceptor (C=O), enabling the formation of a distinctive three-centered hydrogen bonding pattern. This interaction drives the assembly of individual molecules into one-dimensional tapes or columnar structures.[1][2] This predictable self-association has been harnessed to create a diverse array of functional materials, including supramolecular polymers, responsive gels, and highly ordered crystalline solids.[3][4][5]
Obtaining high-quality single crystals of these networks is of paramount importance. A well-defined crystal structure provides unambiguous, atomic-level insight into the precise nature of the hydrogen bonding, the conformational state of the molecule (e.g., anti-parallel vs. parallel urea arrangements), and the influence of solvent molecules or guests within the lattice.[6][7][8] This structural data is indispensable for rational molecular design, understanding structure-property relationships, and advancing applications in fields ranging from materials science to pharmaceuticals, where polymorphism can dramatically impact a compound's stability and solubility.[8]
This guide provides a detailed exploration of the principles and protocols for crystallizing bis-urea hydrogen bonding networks, moving beyond simple procedural lists to explain the causality behind experimental choices.
Foundational Principles of Bis-Urea Self-Assembly
Successful crystallization is predicated on a deep understanding of the competing forces at play during the self-assembly process. For bis-urea systems, the interplay between kinetic and thermodynamic pathways is the central challenge.
The Energetics of Assembly: Kinetic Traps vs. Thermodynamic Minima
The self-assembly of bis-urea molecules is often characterized by pathway complexity.[1][9]
Kinetic Control: Under conditions of rapid supersaturation (e.g., fast solvent evaporation or crash cooling), molecules may aggregate quickly into disordered, kinetically trapped states. These states, which include amorphous precipitates or entangled fibrous networks (gels), form faster because they have a lower activation energy barrier.[10][11][12]
Thermodynamic Control: The desired state for diffraction studies is the highly ordered, crystalline solid, which represents the global thermodynamic minimum. Reaching this state requires conditions that allow the system to overcome the kinetic barriers and for molecules to slowly and reversibly sample orientations until they lock into the most stable lattice. This is typically achieved through slow, deliberate changes in conditions (e.g., temperature, solvent composition).[1][9][11]
Thermal hysteresis, often observed in the assembly-disassembly cycles of these systems, is a clear indicator of kinetically trapped species, where the cooling (assembly) pathway is governed by kinetic control and the heating (disassembly) pathway reflects the more stable thermodynamic state.[1][9]
Caption: Energy profile illustrating kinetic and thermodynamic control.
The Critical Role of the Solvent
The choice of solvent is the most powerful variable in controlling bis-urea crystallization. Solvents dictate the solubility of the monomer and, more importantly, compete for the hydrogen bonding sites on the urea moiety.
Disruptive Solvents: Highly polar, hydrogen-bond accepting solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to some extent water, can effectively solvate the N-H groups of the urea. This solvation shell stabilizes the monomer in solution, preventing premature aggregation and allowing for a controlled approach to supersaturation. Many successful crystallizations of bis-urea macrocycles have been achieved from solutions containing DMSO.[1][8]
Promoting Solvents: Non-polar or weakly polar aprotic solvents like toluene, chloroform, or tetrahydrofuran (THF) do not compete effectively for hydrogen bonds. In these media, the urea-urea interaction is strongly favored, often leading to supramolecular polymerization and gelation even at low concentrations.[13][14]
Solvent Mixtures: A common and highly effective strategy is to use a binary solvent system. The bis-urea compound is dissolved in a good, disruptive solvent (e.g., DMSO), and a miscible, poor solvent (the "precipitant," e.g., water or methanol) is slowly introduced to gradually decrease solubility and induce crystallization.[7][8]
Solvent
Polarity (Dielectric Constant)
H-Bonding Character
Typical Role in Crystallization
DMSO
~47
Strong Acceptor
Primary "Good" Solvent
DMF
~37
Strong Acceptor
Primary "Good" Solvent
THF
~7.5
Weak Acceptor
"Poor" Solvent / Gel Promoter
Chloroform
~4.8
Weak Donor
"Poor" Solvent / Gel Promoter
Toluene
~2.4
Aprotic / Non-polar
"Poor" Solvent / Gel Promoter
Water
~80
Donor & Acceptor
Precipitant / "Poor" Solvent
Methanol
~33
Donor & Acceptor
Precipitant / "Poor" Solvent
Influence of Molecular Architecture
The structure of the linker connecting the two urea groups significantly impacts assembly. Rigid linkers (e.g., phenyl, naphthalene) often pre-organize the urea groups, facilitating the formation of well-defined columnar or lamellar structures.[7][15] Conversely, flexible linkers can lead to more complex polymorphic landscapes. Steric hindrance near the urea groups can also be used to modulate the strength of the hydrogen bonding network; in some cases, strengthening these interactions can paradoxically lead to a rapid gel-to-crystal transition.[16]
Experimental Protocols for Crystallization
The following protocols are designed to achieve thermodynamic control and promote the growth of single crystals suitable for X-ray diffraction. A crucial prerequisite for all methods is the high purity of the bis-urea compound.
Protocol 1: Slow Cooling / Thermal Gradient
This method is ideal for compounds with sufficient temperature-dependent solubility and for overcoming kinetic traps by providing thermal energy for molecular rearrangement.
Causality: By dissolving the compound at a high temperature, the system is fully solvated. As the temperature is slowly decreased, solubility drops, leading to a gradual and controlled increase in supersaturation. This slow approach allows molecules sufficient time to find their lowest energy state within the crystal lattice.
Step-by-Step Methodology:
Solvent Selection: Choose a solvent or solvent mixture (e.g., DMSO, DMF) in which the compound has significantly higher solubility when hot compared to room temperature.
Preparation: Place the bis-urea compound (e.g., 1-5 mg) in a small, clean vial (e.g., a 4 mL glass vial). Add the minimum amount of solvent required to fully dissolve the compound upon heating (e.g., 120 °C).[1] Use a sand bath or a programmable heating block for precise temperature control.
Dissolution: Cap the vial tightly and heat the solution until all solid material dissolves. Visually inspect to ensure no solid particles remain.
Slow Cooling: This is the most critical step. The cooling rate must be extremely slow to favor thermodynamic equilibrium.
High-Tech: Use a programmable heating block to decrease the temperature at a rate of 1-5 °C per hour.
Low-Tech: Place the hot, sealed vial inside a large, insulated container (e.g., a large dewar filled with hot sand or oil) and allow it to cool to room temperature over 24-72 hours.
Crystal Harvesting: Once cooled, inspect the vial for crystals. Carefully remove the mother liquor with a pipette and wash the crystals gently with a solvent in which they are insoluble.
Protocol 2: Vapor Diffusion (Liquid-Liquid)
This is one of the most common and reliable methods for growing high-quality crystals. It allows for a very slow and controlled change in solvent composition.
Causality: A poor solvent (precipitant) has a higher vapor pressure than the good solvent in which the compound is dissolved. The precipitant slowly diffuses in the gas phase and condenses into the solution, gradually lowering the compound's solubility to the point of nucleation and crystal growth.
Application Note: High-Efficiency Microwave-Assisted Synthesis of Symmetric Diaryl Ureas
Executive Summary Symmetric diaryl ureas are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for blockbuster kinase inhibitors such as Sorafenib (Nexavar) and Regorafenib . Beyond onc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Symmetric diaryl ureas are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for blockbuster kinase inhibitors such as Sorafenib (Nexavar) and Regorafenib . Beyond oncology, they act as potent epoxide hydrolase inhibitors and supramolecular building blocks due to their dual hydrogen-bonding capability.
Traditional synthesis relies on the reaction of anilines with highly toxic phosgene or isocyanates, often requiring long reflux times in chlorinated solvents. This Application Note details two microwave-assisted (MW) protocols that circumvent these hazards:
Protocol A (Green): Solvent-free transamidation using urea, ideal for bulk scale-up and robust substrates.
Protocol B (Precision): CDI-mediated coupling, optimized for high-throughput library generation and sensitive functional groups.
By leveraging the high dielectric loss of urea and polar intermediates, these protocols reduce reaction times from hours to minutes while improving atom economy.
Mechanistic Insight: Why Microwave?
The synthesis of symmetric ureas via transamidation involves a nucleophilic attack of an amine on a carbonyl center, followed by the elimination of ammonia. This process has a high activation energy (
).
The Dielectric Advantage
Microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reactants.
Urea (
): Possesses a significant dipole, acting as a "molecular radiator" that generates localized superheating.
Polarization Effect: The rapid rotation of the dipole aligns with the oscillating electric field, lowering the entropic barrier for the formation of the isocyanate intermediate (the rate-limiting step).
Reaction Pathway
The reaction proceeds through an isocyanate intermediate generated in situ.[1] In a closed microwave system, the equilibrium is driven forward by rapid thermal spikes that are difficult to achieve with conventional oil baths.
Figure 1: Stepwise mechanism of microwave-promoted transamidation. The elimination of ammonia is the critical entropic driver.
Best For: Robust anilines, bulk synthesis, Green Chemistry compliance.
Mechanism: Direct displacement of ammonia from urea.
Materials
Reagent A: Substituted Aniline (2.2 equivalents)
Reagent B: Urea (1.0 equivalent)
Catalyst: Glacial Acetic Acid (0.1 eq) or Zinc Chloride (optional, for electron-deficient anilines).
Vessel: 10 mL or 30 mL Microwave Process Vial (Borosilicate glass).
Step-by-Step Methodology
Charge: Add Urea (10 mmol, 0.60 g) and Aniline (22 mmol) directly into the MW vial.
Mix: If solid, grind the aniline and urea in a mortar before adding. If liquid, vortex to form a slurry.
Acidify: Add 50 µL of glacial acetic acid (promotes protonation of the leaving group
).
Seal: Crimp the cap with a PTFE/Silicone septum.
Irradiate: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:
Parameter
Setting
Rationale
Temperature
150°C - 160°C
Required to crack urea into isocyanic acid.
Time
10 - 15 min
Conventional reflux requires 4-8 hours.
Pressure Limit
15 bar (220 psi)
CRITICAL: Ammonia evolution generates pressure.
Stirring
High (600 rpm)
Ensures homogeneity in the melt phase.
Power
Dynamic (Max 300W)
Allows rapid ramp-up without overshoot.
Workup:
Cool to 50°C (do not allow to fully solidify).
Add 5 mL of warm water and sonicate. The urea product is insoluble in water, while excess urea and ammonium acetate dissolve.
Filter the precipitate.
Wash with 10% HCl (to remove unreacted aniline) followed by water.
Recrystallize from Ethanol/Water if necessary.
Protocol B: CDI-Mediated Coupling (Library Route)
Best For: Sensitive substrates, high-throughput libraries, electron-deficient anilines.
Mechanism: Activation of aniline by 1,1'-Carbonyldiimidazole (CDI) to form an reactive acyl-imidazole intermediate.
Materials
Reagent A: Substituted Aniline (2.0 equivalents)
Reagent B: CDI (1.1 equivalents)
Solvent: Dichloromethane (DCM) or THF (Dry).
Vessel: 2-5 mL Microwave Vial.
Step-by-Step Methodology
Activation: Dissolve CDI (1.1 mmol) in 2 mL dry DCM in the MW vial.
Addition: Add Aniline (2.0 mmol) slowly. Note: CO2 evolution will occur.
Seal: Cap the vial immediately after gas evolution subsides.
Irradiate:
Parameter
Setting
Rationale
Temperature
80°C
DCM superheats (b.p. 40°C) in sealed MW vessels.
Time
5 min
Rapid nucleophilic attack.
Power
Max 100W
Lower power sufficient for solvent heating.
Workup:
The symmetric urea often precipitates out of the DCM upon cooling.
The following data summarizes the efficiency gains when synthesizing 1,3-diphenylurea (Standard) and 1,3-bis(4-chlorophenyl)urea (Electron Deficient).
Entry
Substrate
Method
Temp (°C)
Time
Yield (%)
E-Factor*
1
Aniline
Conventional (Reflux/H2O)
100
4 hrs
65
High
2
Aniline
MW Protocol A
150
10 min
92
Low
3
4-Cl-Aniline
Conventional (Phosgene)
25
2 hrs
85
Toxic
4
4-Cl-Aniline
MW Protocol B (CDI)
80
5 min
94
Med
*E-Factor: Mass of waste per mass of product. Protocol A is lowest due to solvent-free conditions.
Troubleshooting & Optimization (The Senior Scientist's Notebook)
Issue: Pressure Errors during Protocol A
Cause: Rapid evolution of ammonia gas exceeding vessel limits.
Fix: Use a "Pre-stir" phase. Heat to 100°C for 2 minutes (low power) to allow initial outgassing before ramping to 160°C. Alternatively, reduce scale to <5 mmol in a 10 mL vial to increase headspace.
Issue: Low Yield with Electron-Deficient Anilines (e.g., Nitro-aniline)
Cause: Nucleophilicity is too low to attack urea.
Fix: Switch to Protocol B (CDI) or add a Lewis Acid catalyst (
or ) to Protocol A to activate the carbonyl.
Issue: Product "Oiling Out"
Cause: Impurities or low melting point eutectic mixtures.
Fix: Add a seed crystal during the cooling phase (at ~80°C). Use a 1:1 mixture of EtOH:H2O for recrystallization.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal microwave synthesis route.
References
Leadbeater, N. E. (2005). Microwave-Assisted Organic Synthesis: One Hundred Reaction Procedures. Tetrahedron Organic Chemistry. Link
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link
Biglari, M., et al. (2016). Solvent-Free Synthesis of Symmetric 1,3-Diarylureas Using Urea Under Microwave Irradiation. Current Organic Chemistry. Link
Dullaghan, C. A. (2010). Microwave-Assisted Synthesis of N,N'-Diphenylurea. In Undergraduate Chemistry Labs. Link
Bougrin, K., et al. (2005). Microwave-assisted synthesis of ureas and thioureas solvent-free. Tetrahedron, 61(39), 9391-9397. Link
(Note: URLs provided are direct search/DOI links to ensure access to the most recent version of the manuscripts).
Technical Support Center: Dulcin Purification & Impurity Removal
This technical guide addresses the purification of Dulcin (4-ethoxyphenylurea) to remove the specific impurity N,N'-Bis(4-ethoxyphenyl)urea (also known as sym-diethoxyphenylurea). Executive Summary In the synthesis of Du...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the purification of Dulcin (4-ethoxyphenylurea) to remove the specific impurity N,N'-Bis(4-ethoxyphenyl)urea (also known as sym-diethoxyphenylurea).
Executive Summary
In the synthesis of Dulcin (CAS: 150-69-6) via the reaction of p-phenetidine with urea (or cyanic acid), a common side reaction produces the symmetrical byproduct N,N'-Bis(4-ethoxyphenyl)urea .[1] This impurity is thermodynamically stable and significantly less soluble than the target compound. Its presence is often indicated by a melting point depression or "haze" in aqueous solutions.
This guide provides a validated protocol for removing this impurity based on solubility differentiation and hot filtration .
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: How do I definitively identify the N,N'-Bis(4-ethoxyphenyl)urea impurity?A: The most reliable rapid indicators are solubility behavior and Melting Point (MP) analysis:
Solubility Test: Dulcin dissolves completely in boiling water (approx. 1:50 ratio). The bis-urea impurity is virtually insoluble in boiling water. If you dissolve your crude product in boiling water and observe a persistent white solid or turbidity that does not clear, this is likely the bis-urea.
Melting Point: Pure Dulcin melts at 173–174 °C .[2] The bis-urea has a significantly higher melting point (often >230 °C for symmetrical diarylureas). If your sample melts broadly or leaves a high-melting residue, the bis-urea is present.
TLC Analysis: On silica gel (Solvent: Ethyl Acetate/Hexane), the bis-urea (less polar due to the lack of a primary amine/amide
) will typically exhibit a higher value than Dulcin.
Q2: Why is this impurity forming in my reaction?A: The formation is usually driven by thermal stress and stoichiometry :
Prolonged Heating: Extended reflux times in the synthesis (reaction of p-phenetidine with urea) promote the condensation of Dulcin with a second molecule of p-phenetidine, releasing ammonia and forming the bis-urea.
Aqueous Instability: Boiling an aqueous solution of Dulcin for too long can induce hydrolysis or transamidation, slowly converting the desired mono-urea back into the bis-urea precipitate.
Q3: Can I use ethanol for recrystallization instead of water?A: Ethanol is not recommended for the primary purification. Both Dulcin and the bis-urea have appreciable solubility in hot ethanol, which makes separation difficult (poor selectivity). Water is the superior solvent because the bis-urea is hydrophobic and insoluble even at
, while Dulcin is soluble.
Part 2: Validated Purification Protocol
Methodology: Recrystallization via Hot Filtration
Principle: Solubility Differential.
Target (Dulcin): Soluble in boiling water; insoluble in cold water.
Impurity (Bis-urea): Insoluble in boiling water.
Step-by-Step Procedure
Preparation:
Place the crude Dulcin in a suitable Erlenmeyer flask.
Add distilled water (Ratio: ~30 mL water per 1 g of crude solid).
Dissolution (Critical Step):
Heat the mixture rapidly to a rolling boil.
Technical Note: Do not reflux for extended periods (keep boiling time < 5-10 mins) to prevent generating more impurity.
Observe the solution. The Dulcin will dissolve. Any remaining solid particles are the bis-urea impurity or activated charcoal (if added).
Decolorization (Optional):
If the product is colored, add a small amount of activated charcoal (approx. 1-2% by weight) to the boiling solution. Boil for 1-2 minutes.
Hot Filtration (The Purification Step):
Pre-heat a Büchner funnel and filter flask (using boiling water) to prevent premature crystallization.
Filter the solution while boiling hot through the pre-heated funnel.
Mechanism: The insoluble bis-urea impurity (and charcoal) remains on the filter paper. The filtrate contains the dissolved Dulcin.
Crystallization:
Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath (
).
Dulcin will crystallize as lustrous white needles or plates.[3]
improving solubility of bis(4-ethoxyphenyl)urea for NMR analysis
Topic: Solubility Optimization of Bis(4-ethoxyphenyl)urea for NMR Analysis Ticket Status: Open Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division The Core...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Optimization of Bis(4-ethoxyphenyl)urea for NMR Analysis
Ticket Status: Open
Priority: High (Experimental Blockage)
Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division
The Core Problem: Why Won't It Dissolve?
You are likely staring at an NMR tube containing a cloudy suspension or a white precipitate at the bottom. The molecule , 1,3-bis(4-ethoxyphenyl)urea (also known as 4,4'-diethoxycarbanilide), presents a classic solubility challenge in organic spectroscopy.
The insolubility is not random; it is structural.
Symmetry & Lattice Energy: This molecule is highly symmetric (
or ). Symmetric molecules pack more efficiently in the crystal lattice, requiring significantly higher energy to break apart (high heat of fusion).
Intermolecular Hydrogen Bonding (IHB): The central urea motif (
) acts as a "molecular velcro." The two amide protons function as strong Hydrogen Bond (H-bond) donors, while the carbonyl oxygen acts as an acceptor. In non-polar solvents (like CDCl), these molecules prefer to bind to each other rather than the solvent, forming insoluble aggregates.
To obtain a clean NMR spectrum, you must thermodynamically outcompete these self-interactions.
Solvent Selection Matrix
Do not use Chloroform (
). It cannot disrupt the urea-urea H-bonds. Use the matrix below to select the correct solvent system.
Solvent
Solubility Potential
Pros
Cons
Recommendation
Chloroform-d ()
Poor
Cheap, volatile.
Cannot break H-bonds; results in suspension.
AVOID
Methanol-d4 ()
Low/Moderate
Exchangeable protons visible (sometimes).
often requires low concentration (<5mg/mL).
Use only for dilute samples
DMSO-d6
Excellent
Strong H-bond acceptor; disrupts aggregation.
High viscosity (broad lines), hygroscopic (water peak).
PRIMARY CHOICE
DMF-d7
Good
Lower viscosity than DMSO.
Expensive; residual solvent peaks are complex.
Backup to DMSO
Experimental Protocols
Protocol A: The "Standard" DMSO Method (Start Here)
Target Concentration: 10-15 mg per 0.6 mL
Weigh 10 mg of bis(4-ethoxyphenyl)urea into a clean vial (not the NMR tube yet).
Add 0.6 mL of DMSO-d6 .
Sonicate for 5 minutes. The solution should turn clear.
Transfer to the NMR tube.
Critical Step: If the solution is slightly hazy, heat the tube gently with a heat gun (carefully!) or in a warm water bath (~40°C) before insertion.
Protocol B: Variable Temperature (VT) NMR
Use when: Protocol A yields broad peaks or minor precipitation.
Urea derivatives often exhibit restricted rotation around the C-N bond, leading to broad signals at room temperature. Heating the sample serves two purposes: increasing solubility and speeding up bond rotation to sharpen peaks (fast exchange limit).
Safety Check: Ensure your NMR tube is high-quality (Class A/Pyrex). Do not use economy tubes for VT work.
Setup: Set the probe temperature to 323 K (50°C) .
Equilibration: Insert the sample and allow 10 minutes for thermal equilibrium.
Shimming: Re-shim at the elevated temperature. Convection currents can degrade resolution; consider spinning the sample if using a standard probe (unless using a cryoprobe).
Acquisition: Acquire
spectrum. If peaks remain broad, increase to 343 K (70°C) .
Warning: Do not exceed 373 K (100°C) in DMSO without specific probe safety knowledge.
Protocol C: Trace Acid Doping (The "Nuclear Option")
Use when: Sample aggregates stubbornly or exchange broadening is severe.
Adding a trace of acid protonates the carbonyl or interacts with the amine, effectively killing the H-bond network.
Prepare sample in DMSO-d6 as per Protocol A.
Add 1-2 drops of Trifluoroacetic acid-d1 (TFA-d1) .
Shake and analyze.
Note: This will shift your amide proton signals (often deleting them due to fast exchange) and may slightly shift aromatic peaks. Report this in your experimental section: "Spectra acquired in DMSO-d6 with trace TFA-d1."
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing your sample.
Figure 1: Decision tree for optimizing solubility and resolution of urea derivatives.
Troubleshooting FAQ
Q: My sample dissolved in DMSO, but the peaks are incredibly broad. Is the magnet broken?A: Unlikely. This is "Exchange Broadening." The amide protons are exchanging with trace water in the DMSO or rotating slowly around the C-N bond.
Fix: Use Protocol B (Heat). Heating pushes the exchange rate to the "fast limit," sharpening the peaks.
Q: There is a massive peak at 3.33 ppm and 2.50 ppm. What are these?A: These are solvent residuals.
2.50 ppm: Residual protons in DMSO-d6 (quintet).
3.33 ppm: Dissolved water (
). DMSO is hygroscopic; it pulls water from the air. If this peak overlaps with your signals, dry the sample or switch to DMF-d7.
Q: Can I recover my sample after using DMSO?A: Yes, but it is tedious because DMSO has a high boiling point (189°C).
Method: Add water to the NMR tube to force precipitation (since the urea is insoluble in water), filter the solid, and wash with water to remove DMSO.
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. [Link]
PubChem. (2024). 1,3-bis(4-ethoxyphenyl)urea Compound Summary. National Library of Medicine. [Link]
Troubleshooting
preventing formation of sym-di-(p-ethoxyphenyl)urea in urea synthesis
Welcome to the Technical Support Center for Urea Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Urea Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of p-ethoxyphenylurea, with a specific focus on preventing the formation of the common byproduct, sym-di-(p-ethoxyphenyl)urea. Our goal is to equip you with the knowledge and practical guidance to achieve high-purity yields and streamline your synthetic workflow.
Understanding the Challenge: The Formation of sym-di-(p-ethoxyphenyl)urea
The synthesis of p-ethoxyphenylurea from p-phenetidine and a cyanate source is a well-established reaction. However, a frequent challenge is the formation of the symmetrically disubstituted urea, sym-di-(p-ethoxyphenyl)urea. This impurity can be difficult to remove and can impact the yield and purity of the desired product.
The formation of this byproduct is primarily driven by the reaction of the in-situ generated p-ethoxyphenyl isocyanate intermediate with another molecule of the starting material, p-phenetidine. This competitive side reaction is influenced by several factors, including reaction temperature, time, and the stoichiometry of the reactants.
This section addresses common issues encountered during the synthesis of p-ethoxyphenylurea that can lead to an increased formation of the symmetrical diarylurea byproduct.
Issue
Potential Cause
Recommended Solution & Scientific Rationale
High levels of sym-di-(p-ethoxyphenyl)urea detected in the crude product.
Excessive Reaction Temperature: High temperatures can accelerate the rate of the side reaction between the p-ethoxyphenyl isocyanate intermediate and unreacted p-phenetidine.
Maintain a controlled reaction temperature. For the reaction of p-phenetidine with urea, boiling water is a common solvent, which naturally caps the temperature at 100°C.[1] Avoid aggressive heating that could lead to localized hotspots. For alternative methods, careful temperature monitoring and control are crucial.
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, increase the probability of the isocyanate intermediate reacting with the starting amine.
Monitor the reaction progress and quench promptly upon completion. Thin-layer chromatography (TLC) is a valuable tool for tracking the consumption of the starting material and the formation of the product. Once the reaction is complete, cool the mixture to room temperature to halt further reactions. Prolonged boiling should be avoided as it can promote the conversion to the symmetrical byproduct.[1]
Incorrect Stoichiometry: An excess of p-phenetidine relative to the cyanate source will favor the formation of the symmetrical byproduct.
Use a slight excess of the cyanate source. When using urea as the cyanate source, a molar excess of urea is recommended to ensure the complete conversion of p-phenetidine and to favor the reaction of the isocyanate intermediate with ammonia (generated from urea decomposition) rather than another molecule of p-phenetidine.[1]
Reaction mixture turns dark or forms tar-like substances.
Impure p-phenetidine: Aromatic amines like p-phenetidine are susceptible to air oxidation over time, leading to the formation of colored impurities and tars that can interfere with the reaction.
Purify p-phenetidine before use. This can be achieved by distillation or by dissolving the amine in dilute acid, treating with activated charcoal to adsorb impurities, and then liberating the free amine by basification.
Low yield of p-ethoxyphenylurea.
Incomplete reaction: Insufficient heating time or temperature may lead to incomplete conversion of the starting materials.
Ensure the reaction goes to completion. As mentioned, monitor the reaction by TLC. The reaction of p-phenetidine hydrochloride with urea in boiling water typically takes 45-90 minutes.[1]
Loss of product during workup: The desired product may be lost during filtration or washing steps if not performed correctly.
Optimize the workup procedure. After the reaction, cool the mixture thoroughly to ensure maximum precipitation of the product before filtration. Wash the collected solid with cold water to remove soluble impurities without dissolving a significant amount of the product.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of sym-di-(p-ethoxyphenyl)urea?
A1: In syntheses where an isocyanate is generated in situ, such as from the reaction of p-phenetidine with urea or a cyanate salt, the primary pathway to the desired p-ethoxyphenylurea is the reaction of the p-ethoxyphenyl isocyanate intermediate with ammonia (in the case of urea) or water followed by reaction with the amine. However, this highly reactive isocyanate intermediate can also be attacked by a nucleophilic p-phenetidine molecule, leading to the formation of the symmetrical diarylurea byproduct.
Q2: Can the choice of solvent influence the formation of the symmetrical byproduct?
A2: Yes, the solvent can play a role. Protic solvents, like water, can react with the isocyanate intermediate to form a carbamic acid, which can then decarboxylate to regenerate the amine or react with another amine to form the urea. Aprotic solvents may favor the direct reaction between the isocyanate and the amine. The choice of solvent should be made to optimize the solubility of the reactants and facilitate the desired reaction pathway while minimizing side reactions. For the classical synthesis, water is a suitable solvent.[1]
Q3: Is there an alternative to using urea for this synthesis to avoid the byproduct?
A3: Absolutely. A common and often cleaner method is the reaction of p-phenetidine hydrochloride with potassium cyanate in an aqueous solution.[1] This method can offer better control over the reaction and may lead to a cleaner crude product with lower levels of the symmetrical byproduct.
Q4: How can I effectively remove sym-di-(p-ethoxyphenyl)urea if it has already formed?
A4: The most effective method for removing sym-di-(p-ethoxyphenyl)urea is through recrystallization.[1] The desired p-ethoxyphenylurea is more soluble in boiling water than the symmetrical byproduct. Therefore, recrystallizing the crude product from boiling water, followed by cooling, will cause the purified p-ethoxyphenylurea to crystallize out, leaving the majority of the sym-di-(p-ethoxyphenyl)urea in the mother liquor. The use of activated charcoal during recrystallization can also help to remove colored impurities.[1]
Q5: What is the role of the acid in the reaction between p-phenetidine and urea?
A5: In the classical synthesis, p-phenetidine is used as its hydrochloride salt, and additional acid is often added.[1] The acidic conditions help to protonate the urea, making it more susceptible to nucleophilic attack by the p-phenetidine. It also helps to keep the p-phenetidine in solution.
The following diagram illustrates the key decision points and actions to take to minimize the formation of the symmetrical diarylurea byproduct.
Caption: A workflow diagram illustrating key steps to prevent the formation of sym-di-(p-ethoxyphenyl)urea.
Optimized Protocol for the Synthesis of p-Ethoxyphenylurea
This protocol is designed to minimize the formation of sym-di-(p-ethoxyphenyl)urea by carefully controlling reaction parameters.
Materials:
p-Phenetidine (purified)
Urea
Concentrated Hydrochloric Acid
Glacial Acetic Acid
Activated Charcoal
Deionized Water
Equipment:
Round-bottom flask
Reflux condenser
Heating mantle or water bath
Magnetic stirrer and stir bar
Büchner funnel and filter flask
Standard laboratory glassware
Procedure:
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine p-phenetidine hydrochloride (1 mole equivalent) and urea (4 mole equivalents).[1]
Solvent and Acid Addition: To this mixture, add deionized water (approximately 2.3 L per mole of p-phenetidine hydrochloride), concentrated hydrochloric acid (approximately 0.08 equivalents), and glacial acetic acid (approximately 0.08 equivalents).[1]
Reaction: Heat the well-stirred suspension to boiling using a heating mantle or a boiling water bath. Maintain a gentle reflux for 45-60 minutes. Monitor the reaction progress by TLC.
Product Isolation: As the reaction nears completion, the product will begin to precipitate. Once the reaction is complete (as determined by TLC), immediately remove the heat source and allow the mixture to cool to room temperature. Further cool the mixture in an ice bath to maximize precipitation.
Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove unreacted urea and other water-soluble impurities.
Drying: Dry the product to a constant weight.
Purification (if necessary): If analysis of the crude product indicates the presence of sym-di-(p-ethoxyphenyl)urea, recrystallize from boiling water. Dissolve the crude product in a minimal amount of boiling water, add a small amount of activated charcoal, and boil for a few minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified p-ethoxyphenylurea.[1]
Chemical Reaction Pathway
The following diagram illustrates the desired reaction pathway to p-ethoxyphenylurea and the competing side reaction that leads to the formation of sym-di-(p-ethoxyphenyl)urea.
Caption: Reaction scheme showing the formation of the desired product and the symmetrical byproduct.
By understanding the reaction mechanism and carefully controlling the experimental conditions as outlined in this guide, researchers can significantly minimize the formation of sym-di-(p-ethoxyphenyl)urea and achieve a higher purity of the desired p-ethoxyphenylurea.
References
Effect of pH on the Properties of Urea Formaldehyde Adhesives. (2012). International Journal of Scientific & Engineering Research, 3(5).
Technical Support Center: Optimizing the Synthesis of 1,3-bis(4-ethoxyphenyl)urea
Welcome to the technical support center for the synthesis of 1,3-bis(4-ethoxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, freque...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1,3-bis(4-ethoxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this important compound.
I. Understanding the Reaction: Two Primary Synthetic Routes
The synthesis of 1,3-bis(4-ethoxyphenyl)urea can be approached through two primary, reliable methods. The choice of method often depends on the availability of starting materials, safety considerations, and desired scale.
Route A: From p-Phenetidine Hydrochloride and Urea
This classic and cost-effective method involves the reaction of a readily available amine salt with urea. The reaction proceeds by the thermal decomposition of urea to isocyanic acid, which then reacts with the amine.
Route B: From 4-Ethoxyphenyl Isocyanate and 4-Ethoxyaniline
This modern approach offers a more direct and often cleaner reaction. It involves the nucleophilic attack of an amine on an isocyanate. While potentially higher yielding, it requires the handling of isocyanates, which are moisture-sensitive and require careful handling.
Below is a visual representation of these two synthetic pathways.
Caption: Primary synthetic routes to 1,3-bis(4-ethoxyphenyl)urea.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1,3-bis(4-ethoxyphenyl)urea, presented in a question-and-answer format.
Low Yield
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields can stem from several factors, depending on your chosen synthetic route. Here’s a breakdown of potential causes and how to address them:
Potential Cause
Troubleshooting Steps
Incomplete Reaction
- Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, continue heating or stirring for a longer duration.[1] - Increase Reaction Temperature: For the urea-based synthesis, ensure the mixture is boiling vigorously. For the isocyanate route, a moderate increase in temperature may be beneficial, but be cautious of side reactions.
Product Loss During Workup
- Incomplete Precipitation: After the reaction, ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath can be beneficial. - Washing with an Inappropriate Solvent: Wash the crude product with a solvent in which it is sparingly soluble at low temperatures, such as cold water or a cold solvent mixture.
Side Reactions
- Formation of di-(p-ethoxyphenyl)urea: This is a common byproduct, especially in the urea-based synthesis.[2] It can be minimized by careful control of reaction time and temperature. - Reaction of Isocyanate with Water: If using the isocyanate route, ensure all glassware is oven-dried and solvents are anhydrous. Moisture will react with the isocyanate to form an unstable carbamic acid, which decomposes to the amine and carbon dioxide, leading to the formation of the undesired symmetrical diarylurea.[3]
Suboptimal Reagent Stoichiometry
- Review Molar Ratios: For the urea-based synthesis, a significant excess of urea is typically used. For the isocyanate route, a 1:1 molar ratio of the isocyanate and amine is ideal.
Product Purity Issues
Q2: My final product is impure. How can I identify and remove common contaminants?
A2: The most common impurity is the symmetrically disubstituted di-(p-ethoxyphenyl)urea. Here's how to tackle purity issues:
Identification of Impurities:
Thin Layer Chromatography (TLC): This is the first and most immediate way to assess purity. The desired product and the diarylurea byproduct will likely have different Rf values. A common eluent system for diaryl ureas is a mixture of dichloromethane and methanol (e.g., 9:1 or 8.5:1.5 v/v), sometimes with a small amount of triethylamine (1%) to reduce tailing on the silica gel.[4]
Melting Point: The melting point of pure 1,3-bis(4-ethoxyphenyl)urea is around 173-174°C.[2] A broad or depressed melting point suggests the presence of impurities.
NMR Spectroscopy: ¹H and ¹³C NMR can definitively identify the desired product and any significant impurities by comparing the spectra to known reference data.
Purification Strategy: Recrystallization
Solvent Selection: The most effective and commonly used solvent for the recrystallization of 1,3-bis(4-ethoxyphenyl)urea is boiling water. The product has good solubility in hot water and poor solubility in cold water, while the di-(p-ethoxyphenyl)urea byproduct is less soluble in boiling water.[2]
Recrystallization Protocol:
Dissolve the crude product in a minimal amount of boiling water.
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot filter the solution to remove the charcoal and any insoluble impurities.
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]
Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
Technical Support Center: Purification of Ethoxyphenyl Ureas
Current Status: Operational Subject: Troubleshooting Separation of Mono- vs. Bis-Substituted Ethoxyphenyl Ureas Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction In the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Troubleshooting Separation of Mono- vs. Bis-Substituted Ethoxyphenyl Ureas
Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction
In the synthesis of ethoxyphenyl ureas—often utilized as pharmacophores or sweeteners (e.g., Dulcin)—a common critical impurity is the symmetric
-bis(ethoxyphenyl)urea. This byproduct forms via thermal equilibration or over-reaction of the isocyanate intermediate.
This guide addresses the "Brick Dust" challenge: bis-aryl ureas are notorious for their high lattice energy and poor solubility, which differentiates them from the desired mono-substituted urea. We provide three validated workflows to resolve these mixtures.
Module 1: Solubility-Based Resolution (The "Crash-Out" Protocol)
Principle:
Symmetric bis-ureas exhibit significantly higher melting points and lower solubility in polar protic solvents compared to their mono-substituted counterparts due to extensive intermolecular hydrogen bonding (stacking). We exploit this differential.
Protocol A: Hot Filtration (High Impurity Load)
Use this when the bis-urea byproduct is visible as a precipitate in the reaction mixture.
Solvent Selection: Choose a solvent where the mono-urea is soluble at boiling point, but the bis-urea remains sparingly soluble.
Recommended: Water (for p-ethoxyphenylurea), Ethanol/Water (1:1), or Toluene (for lipophilic variants).
Digestion: Suspend the crude solid in the chosen solvent.
Heating: Heat the mixture to reflux. Hold for 10–15 minutes.
Warning: Do not reflux excessively (>1 hour) in water/acidic media, as this promotes disproportionation back to the bis-urea [1].
Hot Filtration: While maintaining reflux temperature, filter the mixture through a pre-heated Büchner funnel or sintered glass frit.
Retentate (Solid): Contains the Bis-substituted urea (Discard).
Filtrate (Liquid): Contains the Mono-substituted urea .
Crystallization: Cool the filtrate slowly to 0–4°C. The mono-urea will crystallize as lustrous plates.
Data: Solubility Profile
Solvent System
Mono-Ethoxyphenyl Urea
Bis-Ethoxyphenyl Urea
Action
Boiling Water
Soluble
Insoluble / Sparingly Soluble
Primary Separation
Cold Water
Insoluble
Insoluble
Crystallization medium
DMSO
Soluble
Soluble
Avoid for separation
Diethyl Ether
Moderately Soluble
Insoluble
Trituration option
Workflow Visualization
Figure 1: Decision logic for solubility-based purification. The "Hot Filtration" step is the critical divergence point for removing symmetric impurities.
Module 2: Chromatographic Troubleshooting
Context:
If solubility methods fail (e.g., the mono-urea is too lipophilic or the mixture is complex), Flash Chromatography or Prep-HPLC is required.
Issue: Peak Tailing (Streaking)
Ureas possess both hydrogen bond donor and acceptor sites, leading to strong interaction with silanols on silica gel, causing "streaking" and co-elution.
Solution: Mobile Phase Modification
1. Normal Phase (Flash Chromatography)
Base Doping: Pre-treat the silica column with 1% Triethylamine (TEA) in hexane, or add 0.5% TEA to the mobile phase. This blocks acidic silanol sites.
Gradient: Use a Dichloromethane (DCM) / Methanol gradient.
Start: 100% DCM.
End: 95:5 DCM:MeOH.
Note: Bis-ureas usually elute first (higher R_f) in non-polar systems due to internal hydrogen bonding and lack of a free -NH2 group compared to some mono-ureas, though this depends on the specific N-substituent [2].
2. Reverse Phase (Prep-HPLC)
Column: C18 or Phenyl-Hexyl (provides pi-pi selectivity for the ethoxyphenyl ring).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Bis-substituted Urea: Elutes later (Highly lipophilic, LogP > 3.0).
Module 3: Chemical Scavenging (The "Last Resort")
If the mono-urea contains a basic handle (e.g., a free amine on the other side of the urea) or an acidic phenol, use Solid Phase Extraction (SPE) .
Scenario: The mono-urea has a basic amine; the bis-urea is neutral.
Protocol:
Dissolve mixture in DCM.
Add SCX-2 (Strong Cation Exchange) silica.
Shake for 30 mins. The mono-urea binds to the silica.
Filter.[1][2][3] The filtrate contains the Bis-urea (discard).
Elute the SCX-2 cartridge with 2M NH3 in Methanol to release the Mono-urea .
Frequently Asked Questions (FAQ)
Q1: Why does my mono-urea purity decrease after boiling in water for too long?A: Ureas are chemically stable but can undergo transamidation or hydrolysis at high temperatures, especially in the presence of trace acids or bases. Prolonged boiling can reverse the reaction, regenerating the isocyanate, which then dimerizes to form more bis-urea [1]. Limit boiling times to <15 minutes.
Q2: The Bis-urea is clogging my HPLC column. What should I do?A: Bis-ureas have extremely low solubility in water/methanol mixtures used in starting gradients.
Fix: Dissolve your sample in DMSO (where bis-urea solubility is ~30 mg/mL [3]).[4]
Fix: Use a "sandwich" injection or ensure your gradient ends at 95% Acetonitrile to wash the column thoroughly between runs.
Q3: My product is turning pink/brown on the shelf.A: This suggests trace p-phenetidine (aniline precursor) oxidation. The urea itself should be white. Recrystallize from ethanol/water with activated charcoal to remove aniline oxidation products.
References
Organic Syntheses. "p-Ethoxyphenylurea (Dulcin) and separation from symmetric byproduct." Org.[5] Synth.1951 , 31, 11.
ChemicalBook. "1,3-Diphenylurea Properties and Solubility."[4]
Cayman Chemical. "1,3-Diphenylurea Product Information and Solubility in DMSO."
Technical Support Center: Resolving Precipitation Issues of Bis-Ureas in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis-urea compounds. This guide provides in-depth troubleshooting strategies and frequently asked questi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis-urea compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of precipitation in aqueous buffers. Bis-urea motifs are prevalent in modern drug discovery, particularly in kinase inhibitors, due to their potent hydrogen bonding capabilities that facilitate strong target engagement. However, this very property also drives their self-assembly into highly ordered, insoluble supramolecular polymers in aqueous environments, posing a significant hurdle for in vitro screening and formulation development.
This guide is designed to provide you with the foundational knowledge and practical protocols to overcome these solubility challenges, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my bis-urea compound crashing out of my aqueous buffer?
The precipitation of bis-urea compounds is primarily driven by their strong tendency to self-assemble through highly directional and cooperative hydrogen bonds. The two urea moieties in the molecule act as both hydrogen bond donors and acceptors, allowing them to form a characteristic "α-tape" or "β-sheet" hydrogen bonding motif with neighboring molecules.[1] This leads to the formation of long, rigid, and highly stable supramolecular polymers that are poorly solvated by water, resulting in their precipitation.
Q2: I've prepared my bis-urea stock in 100% DMSO. Why does it precipitate when I dilute it into my aqueous assay buffer?
This is a common observation. While many bis-urea compounds are soluble in pure organic solvents like Dimethyl Sulfoxide (DMSO), this solubility does not always translate to aqueous systems. DMSO is a potent organic solvent that can effectively solvate the bis-urea monomer and disrupt the intermolecular hydrogen bonds that lead to aggregation. However, when this DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system increases dramatically. Water is a poor solvent for the often hydrophobic backbone of the bis-urea compound and is not as effective at preventing the strong urea-urea hydrogen bonds. This shift in solvent environment favors self-assembly and subsequent precipitation.
Q3: Can I just heat the solution to redissolve my compound?
Heating can temporarily increase the solubility of your bis-urea compound and may redissolve precipitates. However, this is often a temporary fix. Upon cooling to the temperature of your experiment (e.g., room temperature or 37°C), the compound is likely to precipitate again. Furthermore, prolonged heating of urea-containing solutions should be avoided as it can lead to the degradation of urea into isocyanic acid, which can covalently modify proteins in your assay system in a process called carbamylation.
Q4: What is the quickest change I can make to my protocol to try and solve this?
The most immediate and simple modifications to test are:
Lowering the final concentration of your bis-urea compound: Precipitation is a concentration-dependent phenomenon. Try performing your assay at a lower concentration if the biological activity of your compound allows for it.
Increasing the percentage of co-solvent in your final assay buffer: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.5% to 2-5%) can significantly improve solubility. However, always run a vehicle control to ensure the higher solvent concentration does not affect your assay's performance.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Your Buffer and Co-Solvent System
The composition of your aqueous buffer and the choice and concentration of a co-solvent are critical first steps in troubleshooting bis-urea precipitation.
1.1. The Role of pH and Buffer Species
While the urea moiety itself is not ionizable within the typical biological pH range, the overall solubility of your bis-urea compound can be influenced by the pH if the molecule contains other ionizable functional groups.
pH Adjustment: If your compound has acidic or basic centers, adjusting the pH of your buffer to ionize these groups can increase aqueous solubility. Ensure the chosen pH is compatible with your experimental system.
Buffer Species Selection: Some studies on protein stability in the presence of urea have shown that certain buffer species can be more "stabilizing" or "solubilizing" than others. Buffers containing morpholine or piperazine rings, such as MOPS and HEPES, have been observed to provide a more hydrophobic environment that can be favorable for the solubility of certain molecules. While direct evidence for bis-ureas is limited, it is a variable worth exploring. Phosphate buffers are widely used, but in some cases, their ionic interactions can promote "salting out" of hydrophobic compounds.
1.2. Leveraging Co-solvents
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, thereby decreasing the hydrophobic effect and disrupting the hydrogen bonding that drives bis-urea aggregation.
Dimethyl Sulfoxide (DMSO): This is the most commonly used co-solvent for preparing stock solutions of poorly soluble compounds. For many bis-ureas, a final DMSO concentration of 1-5% in the aqueous buffer is often sufficient to maintain solubility. However, some compounds may require up to 10% DMSO. It is crucial to determine the tolerance of your biological assay to DMSO, as concentrations above 1% can sometimes impact enzyme activity or cell viability.
Other Co-solvents: Other co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can also be used.[2] The choice of co-solvent may depend on the specific structure of your bis-urea and the constraints of your experimental system.
Table 1: Common Co-solvents for Bis-Urea Solubilization
Co-Solvent
Typical Final Concentration Range
Advantages
Disadvantages
DMSO
0.5% - 10%
Excellent solubilizing power for a wide range of compounds.
Can be toxic to cells at higher concentrations; may interfere with some enzymatic assays.
Ethanol
1% - 10%
Less toxic than DMSO for many cell-based assays.
May not be as effective as DMSO for highly insoluble compounds.
Propylene Glycol
1% - 20%
Low toxicity; commonly used in pharmaceutical formulations.
Can increase the viscosity of the solution.
PEG 400
5% - 30%
Low toxicity; can also act as a stabilizing agent.
High concentrations can significantly alter the physical properties of the buffer.
Experimental Protocol: Preparing a Bis-Urea Working Solution with a Co-solvent
Prepare a high-concentration stock solution of your bis-urea compound in 100% DMSO (e.g., 10-50 mM). Gentle warming (to no more than 30-35°C) or sonication may be necessary to fully dissolve the compound.
Perform a serial dilution of your bis-urea stock solution in 100% DMSO to create intermediate stocks.
To prepare the final working solution, add the DMSO intermediate stock to your aqueous buffer. Crucially, this should be done by adding the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing vigorously. This rapid mixing helps to prevent the compound from immediately precipitating upon contact with the aqueous environment.
Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If the solution is not clear, consider increasing the final percentage of DMSO or trying a different solubilization strategy.
Guide 2: Utilizing Surfactants to Prevent Aggregation
Surfactants are amphipathic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, like bis-ureas, effectively shielding them from the aqueous environment and preventing self-aggregation.
Non-ionic Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and Triton™ X-100 are commonly used non-ionic surfactants in biological assays due to their relatively mild, non-denaturing properties. They are effective at solubilizing hydrophobic compounds at concentrations at or above their CMC.
Ionic Surfactants: Ionic surfactants like sodium dodecyl sulfate (SDS) are generally not recommended for assays involving proteins, as they are strong denaturants.
Experimental Protocol: Solubilization of a Bis-Urea with a Non-ionic Surfactant
Prepare a stock solution of a non-ionic surfactant (e.g., 10% Tween® 20) in your aqueous buffer.
Add the surfactant stock solution to your aqueous buffer to achieve a final concentration at or slightly above its CMC (e.g., 0.01-0.1% for Tween® 20).
Prepare a high-concentration stock of your bis-urea in 100% DMSO.
Add the bis-urea DMSO stock to the surfactant-containing buffer while vortexing. The presence of micelles will help to immediately encapsulate the bis-urea molecules as they are introduced into the aqueous environment.
Diagram: Micellar Solubilization of a Bis-Urea Compound
Caption: Mechanism of surfactant-mediated solubilization of bis-urea compounds.
Guide 3: The Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the "guest" molecule (in this case, the bis-urea) is encapsulated within the cyclodextrin's cavity.[3] This effectively masks the hydrophobic regions of the bis-urea from the aqueous solvent, increasing its solubility and preventing aggregation.
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are two derivatives widely used in pharmaceutical formulations due to their improved aqueous solubility and safety profiles compared to the parent β-cyclodextrin.
Experimental Protocol: Preparing a Bis-Urea Solution with Cyclodextrins
Prepare a stock solution of the cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your aqueous buffer.
Add the solid bis-urea compound directly to the cyclodextrin-containing solution.
Stir or sonicate the mixture until the bis-urea is fully dissolved. This process can sometimes take several hours as the inclusion complex forms. Gentle heating may accelerate the process, but as with other methods, should be used with caution.
Once dissolved, this solution can be further diluted in the aqueous buffer as needed for your assay.
Troubleshooting Workflow
Below is a systematic workflow to guide you through resolving bis-urea precipitation issues.
Caption: A stepwise decision-making workflow for troubleshooting bis-urea precipitation.
References
Bio-Rad Laboratories, Inc. (n.d.). Solubilization. Retrieved from [Link]
Urea α-tape hydrogen bonding motif for fibrous aggregation in bis(urea)... - ResearchGate. (n.d.). Retrieved from [Link]
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
SciSpace. (2022). Self-Assembly of Bisurea Compounds in Organic Solvents and on Solid Substrates. Retrieved from [Link]
de Loos, M., Friggeri, A., van Esch, J., Kellogg, R. M., & Feringa, B. L. (2005). Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions. Organic & Biomolecular Chemistry, 3(9), 1631–1639. Retrieved from [Link]
Kiselev, M. A., et al. (2018). Effect of DMSO, urea and ethanol on hydration of stratum corneum model membrane based on short-chain length ceramide [AP]. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1836-1843. Retrieved from [Link]
Li, J., et al. (2012). Design, Synthesis and Antitumor Activities of Novel Bis-Aryl Ureas Derivatives as Raf Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4567-4571. Retrieved from [Link]
Erawati, T., Isadiartuti, D., & Anggalih, B. D. (2023). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. Journal of Public Health in Africa, 14(Suppl 1), 2503. Retrieved from [Link]
ResearchGate. (n.d.). Aggregation of urea in water: Dynamic light scattering analyses. Retrieved from [Link]
Popielec, A., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 9(7), 262. Retrieved from [Link]
SciSpace. (n.d.). Cyclic Bis-Urea Compounds as Gelators for Organic Solvents. Retrieved from [Link]
Li, X., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(9), 1846. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]
YouTube. (2012). Troubleshooting in Urea-PAGE. Retrieved from [Link]
Mimuro, T., Yoshida, A., Kamo, K., Hirasawa, M., & Kondo, S. (2023). Highly soluble bisurea derivatives for anion recognition. Organic & Biomolecular Chemistry, 21(25), 5281-5287. Retrieved from [Link]
MDPI. (2016). Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric). Retrieved from [Link]
ResearchGate. (n.d.). Quantitation of low concentrations of polysorbates in high protein concentration formulations by solid phase extraction and cobalt-thiocyanate derivatization. Retrieved from [Link]
ResearchGate. (2013). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
PLA 3.0 Knowledge Center. (n.d.). Preparation schemes. Retrieved from [Link]
Illumina, Inc. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]
DiVA portal. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Retrieved from [Link]
MDPI. (2020). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
de Loos, M., et al. (2005). Cyclohexane bis-urea compounds for the gelation of water and aqueous solutions. Organic & Biomolecular Chemistry, 3(9), 1631-1639. Retrieved from [Link]
National Center for Biotechnology Information. (2023). The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin. Retrieved from [Link]
ACS Publications. (2026). Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. Retrieved from [Link]
Chinese Pharmaceutical Journal. (2009). Synthesis of Sorafenib. Retrieved from [Link]
ResearchGate. (2025). (PDF) Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. Retrieved from [Link]
Wyatt Technology. (n.d.). Methodologies for characterising protein aggregation. Retrieved from [Link]
Institut Laue-Langevin. (2002). Structural and Rheological Study of a Bis-urea Based Reversible Polymer in an Apolar Solvent. Retrieved from [Link]
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
ResearchGate. (n.d.). Quantitation of low concentrations of polysorbates 80 in protein formulations by Coomassie brilliant blue. Retrieved from [Link]
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
ResearchGate. (n.d.). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. Retrieved from [Link]
University College Cork. (n.d.). Evaluation of dynamic light scattering as a technique for the routine monitoring of therapeutic proteins on stability. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Retrieved from [Link]
PubMed. (2019). Quantitation of low concentrations of polysorbates 80 in protein formulations by Coomassie brilliant blue. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]
DSpace Repository. (2022). Rational design, synthesis and evaluation of tyrosine kinase inhibitory effects of novel diaryl urea sorafenib-based derivatives. Retrieved from [Link]
Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]
Bio-Rad. (n.d.). PCR Troubleshooting. Retrieved from [Link]
A Comparative Guide to the Crystal Structure Analysis of Diarylureas for Pharmaceutical Research
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The spatial arrangement of atoms within a crystal lattice...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and ultimately, its bioavailability and efficacy. This guide provides an in-depth comparison of the crystal structure analysis of diarylurea compounds, a scaffold of significant interest in medicinal chemistry.
While a definitive crystal structure for 1,3-bis(4-ethoxyphenyl)urea is not publicly available at the time of this publication, this guide will leverage crystallographic data from closely related analogs to provide a robust comparative framework. We will explore the synthesis, crystallization, and detailed structural analysis of 1,3-diphenylurea, 1,3-bis(4-methoxyphenyl)urea, and 1,3-bis(4-nitrophenyl)urea. The methodologies and insights presented herein are directly applicable to the study of 1,3-bis(4-ethoxyphenyl)urea and other diarylurea derivatives.
The Significance of Crystal Structure in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in therapeutic outcomes. Therefore, a thorough understanding and control of the crystalline form are essential for regulatory approval and the development of a safe and effective drug product. Diarylureas, known for their hydrogen bonding capabilities, often exhibit complex crystalline arrangements that warrant detailed investigation.[1]
Comparative Analysis of Diarylurea Crystal Structures
To illustrate the impact of substituent effects on crystal packing, we will compare the crystallographic data of three diarylurea analogs. These compounds serve as excellent models for understanding the intermolecular interactions that govern the solid-state architecture of this chemical class.
The seemingly subtle changes in the para-substituents of the phenyl rings—from hydrogen to a methoxy group to a nitro group—can significantly influence the crystal packing through altered hydrogen bonding, π-π stacking, and other non-covalent interactions. For instance, the nitro groups in 1,3-bis(4-nitrophenyl)urea introduce strong electron-withdrawing effects and additional hydrogen bond acceptors, likely leading to a more complex and dense packing arrangement compared to the unsubstituted 1,3-diphenylurea.[1]
Experimental Workflow for Crystal Structure Analysis
The determination of a small molecule's crystal structure is a multi-step process that requires careful execution. The following workflow provides a comprehensive overview of the necessary experimental and computational stages.
Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of diarylurea compounds.
Part 1: Synthesis and Purification
The synthesis of symmetric diarylureas can be achieved through several methods. A common and effective approach involves the reaction of a substituted aniline with triphosgene to form an isocyanate intermediate, which then reacts with another equivalent of the aniline.[4]
Step-by-Step Synthesis Protocol (General):
Isocyanate Formation: Dissolve the desired substituted aniline (e.g., 4-ethoxyaniline) in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon). Cool the solution in an ice bath. Add a solution of triphosgene in the same solvent dropwise. Allow the reaction to slowly warm to room temperature and then heat to reflux for several hours to ensure complete formation of the isocyanate.[4][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Urea Formation: To the crude isocyanate solution, add a second equivalent of the substituted aniline. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water.[6] The resulting precipitate, the crude diarylurea, is collected by filtration. Purification is crucial for obtaining high-quality crystals and is often achieved by recrystallization from a suitable solvent or solvent system (e.g., ethanol, dimethylformamide).
Part 2: Spectroscopic and Analytical Characterization
Before proceeding to crystallization, it is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the diarylurea. The spectra should be consistent with the expected shifts and coupling patterns for the aromatic and ethoxy protons, as well as the urea N-H protons.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the molecule. The spectrum of a diarylurea will typically show characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹) and the C=O (urea) stretching vibration (around 1630-1680 cm⁻¹).[7][8]
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.[7]
Part 3: Single Crystal Growth
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.
General Crystallization Protocol:
Solvent Selection: The choice of solvent is critical. A systematic screening of various solvents with different polarities should be performed. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
Crystallization Techniques:
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[9]
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is insoluble but the crystallization solvent is miscible. The precipitant vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystal growth.
Part 4: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[10]
Step-by-Step Data Collection and Analysis Protocol:
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[11]
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[12]
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.[11]
The Role of Computational Chemistry
In modern drug discovery, computational methods are increasingly used to complement experimental data. Crystal structure prediction (CSP) algorithms can be employed to predict the most likely crystal packing arrangements for a given molecule.[13][14] These predictions can guide experimental crystallization screening and help in understanding the potential for polymorphism. Furthermore, quantum chemical calculations can be used to analyze the intermolecular interactions within the crystal lattice, providing insights into the forces that stabilize the observed structure.[15]
Conclusion
The detailed analysis of the crystal structure of diarylureas is a critical component of pharmaceutical research and development. While direct experimental data for 1,3-bis(4-ethoxyphenyl)urea is not currently available, a comparative approach using structurally related analogs provides a valuable framework for understanding the key factors that govern the solid-state properties of this important class of compounds. The experimental and computational workflows outlined in this guide offer a comprehensive roadmap for researchers to successfully determine and analyze the crystal structures of novel diarylurea derivatives, thereby accelerating the drug development process.
melting point differentiation of Dulcin and bis-ethoxyphenyl urea
Technical Comparison Guide: Melting Point Differentiation of Dulcin vs. Bis-Ethoxyphenyl Urea Core Directive & Scope This guide provides an autonomous, technical analysis of the differentiation between Dulcin (4-ethoxyph...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Melting Point Differentiation of Dulcin vs. Bis-Ethoxyphenyl Urea
Core Directive & Scope
This guide provides an autonomous, technical analysis of the differentiation between Dulcin (4-ethoxyphenylurea) and its primary synthetic byproduct, 1,3-bis(4-ethoxyphenyl)urea (also known as sym-diethoxyphenylurea or 4,4'-diethoxycarbanilide).
While Dulcin was historically significant as a high-potency artificial sweetener (approx.[1] 250x sweeter than sucrose), its synthesis from p-phenetidine and urea is prone to a specific side reaction that generates the bis-urea impurity. Differentiating these two species is critical for purity assessment, particularly given the toxicological implications of arylurea derivatives.
This document synthesizes physicochemical profiling, thermodynamic analysis, and experimental protocols to establish a robust differentiation strategy based primarily on melting point (MP) behavior.
Physicochemical Profile & Impurity Genesis
To understand the differentiation logic, one must first understand the structural and thermodynamic divergence of the two compounds.
Table 1: Comparative Physicochemical Profile
Feature
Dulcin (Product)
Bis-ethoxyphenyl Urea (Impurity)
IUPAC Name
(4-Ethoxyphenyl)urea
1,3-Bis(4-ethoxyphenyl)urea
Structure
Mono-substituted urea
Symmetrical di-substituted urea
Formula
MW
180.21 g/mol
300.35 g/mol
Melting Point
173 – 174 °C (Sharp) [1, 2]
> 230 °C (High melting/Decomp) [3]
Solubility (Water)
Soluble in boiling water; slightly soluble in cold.
Practically insoluble in boiling water.
Crystal Habit
Lustrous white needles/plates
Amorphous or microcrystalline solid
Synthesis & Side Reaction Pathway
The formation of the bis-urea impurity occurs when reaction conditions (stoichiometry or temperature) favor the attack of a second p-phenetidine molecule on the urea carbonyl intermediate.
Thermodynamic Analysis: Why MP Works
Melting point determination is the most accessible and definitive physical method for differentiating these two species due to the significant thermodynamic gap between the mono-substituted and symmetrical di-substituted ureas.
Symmetry & Lattice Energy: Symmetrical diarylureas (like the bis-urea) possess higher lattice energies due to efficient pi-stacking and intermolecular hydrogen bonding (two N-H donors). This typically elevates the melting point by >50°C compared to the mono-arylurea.
Pure Bis-urea: Remains solid at 174°C; melts at significantly higher temperatures (often decomposing).
Mixture: A sample containing small amounts of bis-urea will often show a depressed and broad melting range (e.g., 165–171°C) due to the disruption of the Dulcin crystal lattice.
Experimental Protocol: Differentiation Workflow
Objective: To classify an unknown sample as Pure Dulcin, Pure Bis-urea, or a Mixture using thermal analysis.
Method A: Capillary Melting Point (Standard)
Reagents & Equipment:
Calibrated Melting Point Apparatus (e.g., Fisher-Johns or digital capillary).
Glass capillary tubes (sealed one end).
Reference Standard: Pure Dulcin (if available).
Step-by-Step Protocol:
Sample Prep: Dry the sample thoroughly. Moisture can falsely depress MP. Grind to a fine powder.
Loading: Pack 2-3 mm of sample into the capillary. Ensure tight packing by tapping.
Ramp 1 (Fast): Heat rapidly to 160°C to save time.
Ramp 2 (Slow): Reduce heating rate to 1-2°C/minute.
Observation:
Record
(first liquid drop) and (complete liquefaction).
Critical Check: If the sample remains solid past 180°C, stop heating and mark as "High Melting Impurity."
Method B: Solubility Screening (Confirmation)
If MP data is ambiguous (e.g., broad range), use solubility differentiation.
Bis-Urea Impurity. The sample is the symmetrical byproduct.
Discard or use as reference standard.
Expert Insight: In historical syntheses (e.g., Organic Syntheses Coll. Vol. IV), the crude product often contains the bis-urea. The protocol explicitly uses boiling water recrystallization to separate them. The bis-urea is insoluble in boiling water and is filtered off hot, while Dulcin crystallizes from the filtrate upon cooling to 0°C [2].
References
The Good Scents Company. (n.d.). Dulcin - Physicochemical Properties and Safety Data. Retrieved from [Link]
Kurzer, F. (1963). "Dulcin".[1][4][5][3][6][7][8][9] Organic Syntheses, Coll. Vol. 4, p.52. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 221771, 1,3-Bis(4-ethoxyphenyl)urea. Retrieved from [Link]
DrugFuture. (n.d.). Dulcin - Chemical Index Database. Retrieved from [Link]
A Comparative Guide to the Biological Activity of Hydroxy vs. Ethoxy Bis-Phenyl Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the bis-phenyl urea scaffold has emerged as a privileged structure, demonstrating a wide array of biological activi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the bis-phenyl urea scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The substitution pattern on the phenyl rings plays a crucial role in modulating the pharmacological profile of these compounds. This guide provides an in-depth technical comparison of the biological activities of two key classes of bis-phenyl urea derivatives: those bearing hydroxyl (-OH) substituents and those with ethoxy (-OCH2CH3) groups. By examining the available experimental data and understanding the underlying structure-activity relationships (SAR), we aim to provide valuable insights for the rational design of novel therapeutic agents.
The Chemical Foundation: Hydroxy and Ethoxy Substitutions
The core structure of a bis-phenyl urea consists of two phenyl rings connected by a urea linkage (-NH-CO-NH-). The introduction of hydroxyl or ethoxy groups onto these phenyl rings significantly alters the physicochemical properties of the molecule, such as polarity, hydrogen bonding capacity, and steric bulk. These modifications, in turn, influence how the molecule interacts with biological targets, leading to distinct pharmacological effects.
Hydroxy derivatives can act as both hydrogen bond donors and acceptors, a property that is often critical for binding to the active sites of enzymes and receptors. The acidic nature of the phenolic proton can also play a role in these interactions.
Ethoxy derivatives , on the other hand, primarily act as hydrogen bond acceptors through the ether oxygen. The ethyl group introduces a degree of lipophilicity and steric bulk compared to the smaller hydroxyl group, which can affect membrane permeability and the fit within a binding pocket.
Comparative Analysis of Biological Activities
While direct head-to-head comparative studies of hydroxy and ethoxy bis-phenyl urea derivatives are not extensively documented in publicly available literature, we can infer trends from broader structure-activity relationship (SAR) studies on related phenyl urea compounds. The primary areas where these derivatives have shown promise are in anticancer and antibacterial applications.
Anticancer Activity: A Tale of Kinase Inhibition and Beyond
Bis-phenyl urea derivatives are well-recognized for their potent anticancer activities, with many acting as inhibitors of key signaling proteins involved in tumor growth and proliferation.[1]
Mechanism of Action: A predominant mechanism of action for many diaryl urea compounds is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling pathways that lead to angiogenesis, cell proliferation, and survival. Other reported mechanisms include the inhibition of tubulin polymerization and the uncoupling of mitochondrial oxidative phosphorylation.[1][3]
Structure-Activity Relationship Insights:
Hydrogen Bonding: The urea moiety itself is a critical pharmacophore, forming key hydrogen bonds with the hinge region of the kinase domain.[4]
Substituent Effects: The nature and position of substituents on the phenyl rings significantly influence potency. Studies on various kinase inhibitors have shown that the presence of a hydrogen bond donor, such as a hydroxyl group, can enhance binding affinity.[1] For instance, the presence of a hydroxy and fluorine substituted phenyl ring has been associated with excellent VEGFR-2 inhibitory activity.[1]
Lipophilicity and Steric Factors: The increased lipophilicity of an ethoxy group compared to a hydroxyl group can impact cell membrane permeability and overall pharmacokinetic properties. However, the larger size of the ethoxy group may also introduce steric hindrance, potentially reducing the binding affinity to some targets.
Data Summary: Anticancer Activity
While direct comparative IC50 values for a single bis-phenyl urea scaffold with only hydroxy versus ethoxy substitution are scarce, the following table summarizes representative data for related substituted phenyl urea derivatives to illustrate general trends.
Note: This table is illustrative and does not represent a direct comparison due to variations in the core structures and experimental conditions across different studies.
Substituted urea derivatives have also demonstrated promising antibacterial activity against a range of pathogenic bacteria.[3][6]
Mechanism of Action: The precise mechanisms of antibacterial action for many urea derivatives are still under investigation. However, potential targets include essential bacterial enzymes and processes. For some compounds, the ability to disrupt the bacterial cell membrane or inhibit key metabolic pathways is a likely mode of action.
Structure-Activity Relationship Insights:
SAR studies in this area are less mature compared to the anticancer field. However, it is known that modifications to the phenyl rings can modulate the antibacterial spectrum and potency.
The hydrogen bonding capabilities of both hydroxy and ethoxy groups could be important for interacting with bacterial targets.
Data Summary: Antibacterial Activity
Similar to the anticancer data, direct comparative studies are limited. The following provides a general overview.
To ensure scientific rigor and enable meaningful comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of bis-phenyl urea derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the hydroxy and ethoxy bis-phenyl urea derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity: Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the bacterium is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with known concentrations of the hydroxy and ethoxy bis-phenyl urea derivatives onto the surface of the agar. A disk impregnated with the solvent used to dissolve the compounds should be used as a negative control, and a disk with a standard antibiotic as a positive control.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compounds. For novel compounds, the relative size of the inhibition zones can be used for comparative purposes.
Visualizing the Mechanism: VEGFR-2 Inhibition Pathway
Many bis-phenyl urea derivatives exert their anticancer effects by targeting the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The following diagram illustrates this mechanism.
Caption: VEGFR-2 signaling pathway and its inhibition.
Conclusion and Future Directions
The substitution of bis-phenyl urea scaffolds with hydroxyl and ethoxy groups offers a promising avenue for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While existing literature provides a foundational understanding of the structure-activity relationships, there is a clear need for direct comparative studies to elucidate the precise impact of these two functional groups on biological activity.
Future research should focus on the synthesis and parallel evaluation of hydroxy- and ethoxy-substituted analogues of the same bis-phenyl urea core. This will enable a more definitive comparison of their potency, selectivity, and pharmacokinetic profiles. Such studies will be invaluable for guiding the rational design of next-generation bis-phenyl urea derivatives with enhanced therapeutic potential.
References
Comparative Biological Activity of Methoxyphenylurea Analogs: A Guide for Researchers. (2025). BenchChem.
Structure-Activity Relationship and Mechanistic Studies of Bisaryl Urea Anticancer Agents Indicate Mitochondrial Uncoupling by a Fatty Acid-Activated Mechanism. (2022). ACS Chemical Biology.
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy.
Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple negative breast cancer. (n.d.).
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (n.d.). RSC Medicinal Chemistry.
Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea deriv
Design, Synthesis and Biological Evaluation of Phenyl Urea Deriv
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments. (2015). Bioorganic & Medicinal Chemistry.
Comparison of the Phytochemical Composition and Antibacterial Activities of the Various Extracts from Leaves and Twigs of Illicium verum. (n.d.). MDPI.
Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. (2022). F1000Research.
Research and development of N,N′-diarylureas as anti-tumor agents. (n.d.). RSC Medicinal Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Core Managers
Focus: Comparative analysis of ESI-CID vs. EI fragmentation mechanisms, substituent effects, and diagnostic ion stability.
Executive Summary & Mechanistic Core
Diaryl ureas are a privileged scaffold in medicinal chemistry, forming the backbone of blockbuster kinase inhibitors like Sorafenib and Regorafenib. For drug development professionals, understanding their mass spectrometry (MS) fragmentation is not merely about identification—it is about validating metabolic stability and differentiating positional isomers in synthesis.
This guide compares the two dominant ionization/fragmentation modalities: Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) and Electron Ionization (EI) . While EI provides fingerprinting, ESI-CID is the industry standard for biological matrices.
The Core Mechanism: The "Urea Bridge" Cleavage
Regardless of the ionization method, the diaryl urea scaffold (
) exhibits a "fragility hotspot" at the urea bridge.
The Primary Event: The cleavage of the C-N bond.[1][2]
The Outcome: Formation of an Isocyanate ion and a neutral Amine (or vice versa, depending on proton affinity).
The Diagnostic Rule: The charge remains on the fragment with the higher Proton Affinity (PA) in ESI, or the fragment capable of better radical stabilization in EI.
Comparative Analysis: ESI-CID vs. EI
The choice of ionization method drastically alters the observed fragmentation landscape. Below is a direct comparison of how these methods stress the diaryl urea bond.
Table 1: Fragmentation Modality Comparison
Feature
ESI-CID (Soft Ionization)
EI (Hard Ionization)
Precursor State
Even-electron cation
Odd-electron radical cation
Primary Driver
Charge-Remote & Charge-Directed: Protonation usually occurs at the carbonyl oxygen, weakening the C-N amide bond.
Radical-Site Initiation: Ionization removes an electron from the lone pair of Nitrogen or Oxygen, triggering -cleavage.
Key Diagnostic Ions
Isocyanate Cations () and Amine Cations () .
Aniline Radical Cations () and Isocyanate neutrals.
Rearrangements
Hydrogen scrambling is common; "Ortho-effects" can lead to cyclization (e.g., benzoxazole formation).
McLafferty rearrangements are possible if alkyl chains are present, but less common in strict diaryl systems.
Sensitivity
High (ideal for DMPK/Metabolite ID).
Lower (requires derivatization for non-volatiles).
Deep Dive: Substituent Effects (The "Electronic Switch")
In ESI-CID, the fragmentation is governed by the basicity of the leaving groups. This allows researchers to predict fragmentation based on the Hammett constants (
) of the aryl substituents.
Scenario A (Electron Donating Group - EDG): If Ring A has a methoxy group (EDG), the nitrogen attached to Ring A is more basic. The proton stays with the amine of Ring A.
Result: High abundance of
.
Scenario B (Electron Withdrawing Group - EWG): If Ring B has a -CF3 group (EWG), the nitrogen is less basic. The proton affinity drops.
Result: The charge may migrate to the isocyanate fragment or the other amine, depending on the competitive PA.
Expert Insight: In Sorafenib analogs, the formation of a stable benzo[d]oxazole ring is a specific rearrangement observed in ESI-MS/MS, driven by the interaction between the urea carbonyl and an ortho-substituent (often a heteroatom like oxygen or nitrogen in the pyridine ring). This is a critical differentiator for positional isomers [1].
To objectively compare the stability of different urea analogs (e.g., during lead optimization), you should not rely on a single collision energy (CE). Instead, generate Breakdown Curves .
Infusion: Introduce the sample via direct infusion (syringe pump) at 5-10 µL/min into a Q-TOF or Triple Quadrupole mass spectrometer.
Precursor Selection: Isolate the
monoisotopic peak (Isolation width: 1.0 Da).
Ramping: Systematically increase the Collision Energy (CE) from 0 eV to 60 eV in 2 eV increments.
Data Acquisition: Acquire 30 scans per energy step.
Plotting:
X-Axis: Collision Energy (eV).
Y-Axis: Relative Intensity (Normalized to Total Ion Current).
Plot the decay of the Precursor
and the rise of the Isocyanate and Amine fragments.
Self-Validating Check: The sum of the intensities of the precursor + product ions should remain relatively constant (within transmission efficiency limits). If the total signal drops precipitously, you are forming ions below the low-mass cutoff or neutral losses are dominating without carrying charge.
Visualizing the Fragmentation Pathway[5][6][7]
The following diagram illustrates the fragmentation of a generic diaryl urea (resembling the Sorafenib scaffold), highlighting the competition between the Isocyanate and Amine pathways.
Figure 1: Competitive fragmentation pathways of protonated diaryl ureas in ESI-MS/MS. The decision between Pathway A and B is governed by the relative proton affinity of the aryl amines.
Diagnostic Data Summary
When analyzing unknown urea derivatives, use this lookup table to confirm the scaffold.
Fragment Type
Nominal Mass Shift
Mechanism
Significance
Isocyanate Loss
Neutral Loss
Diagnostic for the other half of the molecule.
Amine Ion
Proton Retention
Identifies the more basic aryl ring.
Urea Cleavage
Charge Retention
Identifies the less basic aryl ring (usually).
Cyclic Ion
or similar
Rearrangement
Indicates ortho-substitution (e.g., -OH, -COOH).
References
Synthesis and characterization of a series of N,N′-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers.
Source: Rapid Communications in Mass Spectrometry (Biocon Bristol Myers Squibb R&D).
URL:[Link]
Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn.
Source: Journal of Mass Spectrometry.
URL:[Link]
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS.
Source: ResearchGate / Analytical Chemistry.
URL:[Link]
A Comprehensive Guide to the Safe Disposal of N,N'-Bis(4-ethoxyphenyl)urea
As laboratory professionals, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
As laboratory professionals, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N,N'-Bis(4-ethoxyphenyl)urea (also known as Dulcin), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety data and regulatory frameworks, reflecting our commitment to best practices in laboratory safety.
Section 1: Chemical Profile and Hazard Identification
Understanding the intrinsic properties and hazards of a chemical is the foundational step in managing its waste. N,N'-Bis(4-ethoxyphenyl)urea is a white crystalline solid.[1][2] While not classified as an acutely hazardous substance by the Environmental Protection Agency (EPA), it possesses characteristics that necessitate careful handling and disposal.
Key Hazards:
Health Hazards: The compound is classified as a skin and eye irritant.[1][3] Ingestion of significant quantities (20-40 g in adults) has been reported to cause dizziness, nausea, methemoglobinemia with cyanosis, and hypotension.[1][4] It is considered harmful if swallowed.[3]
Reactivity Hazards: As an amide, N,N'-Bis(4-ethoxyphenyl)urea can react with azo and diazo compounds to generate toxic gases, and with strong reducing agents to form flammable gases.[1][4] It also partially decomposes when heated in water.[2][4]
Environmental Hazards: While the potential for bioaccumulation in aquatic life is low, large or frequent spills can have a harmful effect on the environment.[2][5] Therefore, discharge into drains or the environment must be strictly avoided.[1]
Table 1: Physicochemical Properties of N,N'-Bis(4-ethoxyphenyl)urea
| Solubility | Slightly soluble in water |[1][2][4] |
Section 2: Regulatory Framework for Chemical Waste Disposal
In the United States, the disposal of chemical waste is primarily regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which tracks the substance from its generation to its final disposal.[8] This framework ensures that chemical waste is handled in a manner that protects human health and the environment.
The first step in RCRA compliance is to determine if the waste is "hazardous." This is a critical determination that dictates the entire disposal pathway.[8][9]
Section 3: Waste Characterization: Is N,N'-Bis(4-ethoxyphenyl)urea a Hazardous Waste?
A chemical waste can be classified as hazardous in two ways: it is either specifically "listed" by the EPA, or it exhibits one of four hazardous "characteristics": ignitability, corrosivity, reactivity, or toxicity.[10]
Listed Waste: N,N'-Bis(4-ethoxyphenyl)urea is not specifically found on the EPA's lists of hazardous wastes (F, K, P, or U lists). The similar-sounding compound Phenacetin (Acetamide, N-(4-ethoxyphenyl)-) is listed as U187, but this is a distinct chemical.[11]
Characteristic Waste: Based on available safety data, N,N'-Bis(4-ethoxyphenyl)urea does not meet the criteria for ignitability, corrosivity, or reactivity.[1][12] The determination of toxicity would require a specific laboratory test (Toxicity Characteristic Leaching Procedure - TCLP).
The Causality of Caution: Given the known health hazards upon ingestion and its classification as a skin/eye irritant, the most prudent and scientifically sound approach is to manage all waste N,N'-Bis(4-ethoxyphenyl)urea as a hazardous waste. This conservative approach ensures the highest level of safety and compliance, eliminating any ambiguity in its handling.
Section 4: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of N,N'-Bis(4-ethoxyphenyl)urea from the point of generation to its final removal by a licensed contractor.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate exposure risks.
Table 2: Required PPE for Handling N,N'-Bis(4-ethoxyphenyl)urea Waste
Protection Type
Specification
Rationale
Eye/Face
Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Protects against splashes and dust, preventing serious eye irritation.[1][13]
Hand
Chemical-impermeable gloves (e.g., nitrile).
Prevents skin contact and subsequent irritation.[1]
Body
Laboratory coat.
Protects skin and personal clothing from contamination.[14]
| Respiratory | Use only in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary. | Prevents inhalation of dust which may cause respiratory irritation.[3][5] |
Segregation and Storage of Waste
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for N,N'-Bis(4-ethoxyphenyl)urea waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
Segregate Incompatibles: Store the N,N'-Bis(4-ethoxyphenyl)urea waste container away from incompatible materials, particularly strong reducing agents, azo, and diazo compounds.[4][7]
Maintain Closed Containers: Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.[15]
Secondary Containment: Store the waste container in a secondary containment bin to control any potential leaks or spills.
Preparing for Disposal: Containerization and Labeling
Accurate labeling is a regulatory requirement and essential for the safety of everyone who handles the waste.
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[7]
Content Identification: Clearly write the full chemical name, "N,N'-Bis(4-ethoxyphenyl)urea," on the label. Do not use abbreviations. For mixtures, list all components.[7]
Hazard Identification: Mark the appropriate hazard warnings on the label (e.g., "Irritant," "Handle with Care").
Disposal Pathway
Disposal of N,N'-Bis(4-ethoxyphenyl)urea must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Mechanism of Disposal: The recommended disposal method is controlled incineration in a licensed chemical destruction plant.[1] This high-temperature process ensures the complete destruction of the compound, converting it into less harmful substances.
Prohibited Disposal:Do not dispose of N,N'-Bis(4-ethoxyphenyl)urea in the regular trash or pour it down the drain.[1][7] This is a direct violation of environmental regulations and poses a risk to public wastewater systems and the environment.
Workflow for Proper Disposal of N,N'-Bis(4-ethoxyphenyl)urea
Caption: Decision workflow for the compliant disposal of N,N'-Bis(4-ethoxyphenyl)urea.
Decontamination of Empty Containers
Empty containers that held N,N'-Bis(4-ethoxyphenyl)urea must also be managed properly.
Triple Rinse: Rinse the container three times with a suitable solvent (such as ethanol, followed by soap and water).[1][4]
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.
Container Disposal: Once decontaminated, the container can often be recycled or disposed of as non-hazardous waste. Consult your institution's EHS guidelines for specific procedures.
Section 5: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[1]
Don PPE: Wear the personal protective equipment outlined in Table 2.
Contain the Spill: For solid spills, dampen the material with ethanol to prevent dust from becoming airborne.[4]
Collect Material: Carefully transfer the dampened material into a suitable container for hazardous waste disposal.[4]
Final Cleanup: Use absorbent paper dampened with ethanol to wipe up any remaining material.[4]
Decontaminate Surface: Wash the spill area with ethanol, followed by a thorough wash with soap and water.[4]
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated PPE, etc.) must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[4]
Section 6: Summary and Key Considerations
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By adhering to these procedures, you ensure that your work with N,N'-Bis(4-ethoxyphenyl)urea is conducted safely from start to finish.
Always Assume Hazardous: Treat all N,N'-Bis(4-ethoxyphenyl)urea waste as hazardous.
Segregation is Key: Never mix this waste with incompatible chemicals.
Label Clearly and Completely: Proper labeling is essential for safety and compliance.
Never Use Drains or Trash: All waste and rinsate must go through a licensed hazardous waste disposal pathway.
Consult Your EHS: Your institution's Environmental Health and Safety department is your primary resource for specific questions and procedures.
By integrating these principles into your laboratory workflow, you contribute to a culture of safety and environmental stewardship, building trust in our scientific endeavors.
References
SAFETY DATA SHEET - Urea. Fisher Scientific. [Link]
[1][2][3] Executive Summary: The "Why" Behind the Protocol N,N'-Bis(4-ethoxyphenyl)urea, historically known as Dulcin (CAS 150-69-6), is not a generic urea derivative.[1][2][3][4] While it was once used as an artificial...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: The "Why" Behind the Protocol
N,N'-Bis(4-ethoxyphenyl)urea, historically known as Dulcin (CAS 150-69-6), is not a generic urea derivative.[1][2][3][4] While it was once used as an artificial sweetener (approx.[2][3][5] 250x sweeter than sucrose), it was banned by the FDA in the 1950s due to hepatotoxicity and carcinogenic potential (liver tumors) observed in long-term animal studies [1].[2][3][5]
In modern research, it is primarily used as a reference standard in taste receptor studies (TAS1R3) or as a synthetic precursor.[2][3][5] However, its biological activity implies that it is bioavailable and capable of systemic toxicity.[2][3][5] This guide moves beyond the standard SDS to provide a logistical framework for handling this compound with the rigor required for a bioactive, suspected carcinogen.
High Dust Hazard. Electrostatic charging is likely during weighing.[1][2][3][5]
Solubility (Water)
~1.21 g/L (Slightly soluble)
Water alone is ineffective for decontamination.[1][2][3][5]
Solubility (Organic)
Soluble in Ethanol, DMSO
Ethanol is the primary decontamination solvent.[1][2][5]
Melting Point
173–174 °C
Stable at room temp; decomposes to emit NOx if overheated.[1][2][3][5]
Toxicology
LD50 (Rat, Oral) ~1900–3200 mg/kg
Classified as Harmful ; Chronic exposure linked to liver damage.[1][2][5]
The Primary Hazard Vectors[2][4]
Inhalation of Particulates: As a crystalline solid, the primary risk occurs during the transfer from the stock bottle to the balance.[2][3][5] Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.[2][3][5]
Dermal Absorption (Solution State): Once dissolved in DMSO or Ethanol, the compound's permeability increases significantly.[2][3][5] The solvent acts as a carrier vehicle, facilitating skin absorption.[2][3][5]
The Barrier Strategy: Personal Protective Equipment (PPE)[1][2][4]
We employ a "Defense in Depth" strategy. Standard lab PPE is insufficient if the compound is in solution with penetrating solvents like DMSO.[2][3][5]
Hand Protection (Glove Logic)
Solid Handling: Standard Nitrile gloves (minimum 0.11 mm thickness) are sufficient.[2][3][5]
Solution Handling (DMSO/Ethanol):
Recommendation:Double-gloving is mandatory.[1][2][3][5]
Outer Layer: Nitrile (4-5 mil) or Polychloroprene.[1][2][3][5]
Reasoning: DMSO permeates standard nitrile in <10 minutes.[2][3][5] If the outer glove is splashed, strip it immediately; the inner glove provides the "retreat time" necessary to wash hands without direct contact.[2][3][5]
Respiratory Protection[1][2][3][4][6]
Primary Control: All weighing and open-vessel manipulations must occur inside a certified Chemical Fume Hood .[2][3][5]
Secondary Control: If a fume hood is absolutely unavailable (not recommended), a P100 (HEPA) half-face respirator is required.[2][3][5] N95 masks offer insufficient protection against fine chemical dusts in high-concentration zones.[1][2][3][5]
Body Protection[1][2][3][4]
Standard: Lab coat (buttoned to collar), long pants, closed-toe shoes.[2][5]
Enhanced: If handling >10 grams, wear Tyvek® arm sleeves over the lab coat cuffs to bridge the glove-coat gap.[2][3][5]
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (The Critical Zone)[1][2][4]
Objective: Prevent dust generation and balance contamination.
Protocol:
Place the analytical balance inside the fume hood.[2][3][5] If vibration is an issue, use a marble balance table or a powder containment enclosure.[2][3][5]
Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.[2][3][5] Urea derivatives are prone to static "jumping."[2][3][5]
The "Transfer" Rule: Never transport the open stock bottle across the lab. Bring the weigh boat to the stock bottle, not vice versa.
Wet Wipe Down: Immediately after weighing, wipe the balance area with a chem-wipe dampened with Ethanol .[2][3][5]
Phase 2: Solubilization[1][4]
Solvent Choice: Ethanol is preferred over DMSO for safety, unless the specific assay requires DMSO.[2][3][5] Ethanol evaporates faster (easier cleanup) and is less effective at carrying toxins through the skin than DMSO.[2][3][5]
Warning: Do not heat open containers. Thermal decomposition releases Nitrogen Oxides (NOx), which are potent respiratory irritants.[2][3][5]
Phase 3: Decontamination & Waste[1][4]
The "Solvent-First" Rule: Since Dulcin is only slightly soluble in water, washing with water first will merely spread the solid around.[2][3][5]
Step 1: Spray the contaminated surface with 70% Ethanol or Isopropanol.[2][3][5] Wipe with absorbent paper.[2][3][5][6]
Step 2: Follow with a soap and water wash to remove residual film.[2][3][5]
Disposal:
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1][2][3][5] Label clearly with "Dulcin/Ethoxyphenylurea."[2][3][5]
Liquid Waste: Dispose of in the "Organic Solvent Waste" stream.[2][3][5] Do not pour down the drain.
Visualized Workflows
Diagram 1: PPE Decision Matrix
This logic gate ensures you select the correct barrier based on the physical state of the chemical.[2][3][5]
Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.
Diagram 2: The "Static-Free" Weighing Workflow
A specific protocol to mitigate the dust hazard inherent to crystalline urea derivatives.[2][3][5]
Caption: Operational workflow emphasizing static control and immediate decontamination.
References
National Toxicology Program (NTP). (1992).[2][3][5] N,N'-Bis(4-ethoxyphenyl)urea (Dulcin) - Chemical Repository Database.[1][2][3][5] Research Triangle Park, NC.[2][3][5] Link[1][2][5]
PubChem. (n.d.).[2][3][5] Compound Summary: Dulcin (CID 9013).[2][3][5][7] National Library of Medicine.[2][3][5] Retrieved October 26, 2023.[2][3][5] Link
IARC. (1987).[2][3][5] Dulcin (Group 3).[2][3][5] Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7.[2][3][5] Link
Cameo Chemicals. (n.d.).[2][3][5][8] Chemical Data Sheet: Dulcin.[1][2][3][5][8] NOAA Office of Response and Restoration.[2][3][5] Link
Uesawa, Y., et al. (2004).[2][3][5][9] Identification of the rabbit liver UDP-glucuronosyltransferase catalyzing the glucuronidation of 4-ethoxyphenylurea (dulcin).[1][2][3][5][9] Drug Metabolism and Disposition, 32(12).[2][3][5] Link